Isoflupredone
Descripción
9 alpha-isomer is Fluprednisolone (MH)
See also: Isoflupredone Acetate (active moiety of).
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FO5/c1-18-7-5-13(24)9-12(18)3-4-15-14-6-8-20(27,17(26)11-23)19(14,2)10-16(25)21(15,18)22/h5,7,9,14-16,23,25,27H,3-4,6,8,10-11H2,1-2H3/t14-,15-,16-,18-,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIJIHDWAKJCBX-BULBTXNYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3(C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC43C)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@@]43C)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101009333 | |
| Record name | Isoflupredone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101009333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338-95-4 | |
| Record name | Isoflupredone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoflupredone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000338954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoflupredone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11522 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Isoflupredone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101009333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoflupredone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.839 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOFLUPREDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HYS0B45Z2S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Isoflupredone Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of isoflupredone acetate (B1210297), a potent corticosteroid. The document details proposed synthetic pathways, purification methodologies including chromatography and crystallization, and the underlying mechanism of action, supported by quantitative data and experimental protocols.
Synthesis of this compound Acetate
The synthesis of this compound acetate, a fluorinated corticosteroid, involves a multi-step chemical process typically originating from readily available steroid precursors such as prednisolone (B192156) or prednisone. The core of the synthesis revolves around the introduction of a fluorine atom at the 9α position and subsequent acetylation of the C21 hydroxyl group.
Proposed Synthetic Pathway
A plausible synthetic route, based on established methods for the synthesis of fluorinated corticosteroids, commences with prednisolone acetate. The key transformations include epoxidation of the 9,11-double bond, followed by a regio- and stereoselective ring-opening of the epoxide with a fluoride (B91410) source.
A proposed reaction scheme is as follows:
-
Step 1: Epoxidation of Prednisolone Acetate: Prednisolone acetate is treated with a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), in an inert solvent like dichloromethane (B109758) to form the 9β,11β-epoxide intermediate.
-
Step 2: Epoxide Ring Opening with Fluoride: The 9β,11β-epoxide is then subjected to ring-opening using a fluoride source, typically hydrogen fluoride in the presence of a base like pyridine (B92270) (Olah's reagent), to introduce the 9α-fluoro and 11β-hydroxyl groups.
-
Step 3: Acetylation: If the starting material is not already acetylated, the final step involves the acetylation of the C21 hydroxyl group using acetic anhydride (B1165640) in the presence of a base like pyridine to yield this compound acetate.
Experimental Protocol (Representative)
Step 1: Epoxidation of Prednisolone Acetate
-
Dissolve prednisolone acetate (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of m-chloroperoxybenzoic acid (m-CPBA, 1.1 equivalents) in DCM to the cooled solution over 30 minutes.
-
Stir the reaction mixture at 0°C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 9β,11β-epoxy-prednisolone acetate.
Step 2: Fluorinative Ring Opening
-
Dissolve the crude epoxide from Step 1 in anhydrous tetrahydrofuran (B95107) (THF).
-
Carefully add hydrogen fluoride-pyridine complex (HF-Pyridine, excess) at -78°C (dry ice/acetone bath).
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully pouring it into a mixture of ice and a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound acetate.
Purification of this compound Acetate
Purification of the crude this compound acetate is crucial to remove unreacted starting materials, byproducts, and stereoisomers. A combination of crystallization and chromatographic techniques is typically employed.
Crystallization
Crystallization is an effective method for the bulk purification of this compound acetate. The choice of solvent is critical for obtaining high purity and yield.
Experimental Protocol: Recrystallization
-
Dissolve the crude this compound acetate in a minimal amount of a suitable hot solvent or solvent mixture. Common solvents for steroid crystallization include ethyl acetate, acetone, methanol (B129727), or a mixture of dichloromethane and hexane.[1]
-
For instance, dissolve the crude product in hot ethyl acetate.[1]
-
Slowly cool the solution to room temperature to allow for the formation of crystals.
-
Further cool the mixture in an ice bath to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove residual impurities.
-
Dry the crystals under vacuum to obtain purified this compound acetate.
| Parameter | Value | Reference |
| Solubility | 60 mg/mL in DMSO | [2] |
| Melting Point | Not explicitly found | |
| Typical Solvents | Ethyl acetate, Acetone, Methanol, Dichloromethane/Hexane | [1] |
High-Performance Liquid Chromatography (HPLC)
For achieving high purity, especially for analytical and pharmaceutical-grade material, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.
Experimental Protocol: Preparative HPLC
A preparative HPLC method can be developed by scaling up an analytical method. The following conditions are based on analytical procedures for this compound acetate.[3]
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile (B52724) or methanol is commonly employed. A typical mobile phase might consist of a mixture of water, methanol, and acetonitrile.
-
Detection: UV detection at a wavelength of around 254 nm is suitable for this compound acetate.
-
Sample Preparation: Dissolve the partially purified this compound acetate in the mobile phase or a compatible solvent.
-
Fraction Collection: Collect the fractions corresponding to the this compound acetate peak.
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final high-purity product.
| Parameter | Value | Reference |
| Column Type | Reversed-phase C18 | |
| Mobile Phase A | Water, Methanol, Acetonitrile, Glacial Acetic Acid (500:350:150:3) | |
| Mobile Phase B | Acetonitrile, Methanol, Water (550:500:3) | |
| Detection Wavelength | 254 nm | |
| Retention Time | Varies based on exact conditions |
Mechanism of Action: Glucocorticoid Receptor Signaling
This compound acetate exerts its anti-inflammatory effects by acting as an agonist for the glucocorticoid receptor (GR). The binding of this compound acetate to the cytoplasmic GR triggers a signaling cascade that ultimately leads to the modulation of gene expression.
The binding of this compound acetate to the GR complex in the cytoplasm leads to the dissociation of heat shock proteins (Hsp). The activated GR-ligand complex then translocates to the nucleus and dimerizes. These dimers bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction can either activate or repress gene transcription. The anti-inflammatory effects are primarily due to the increased expression of anti-inflammatory proteins and the decreased expression of pro-inflammatory cytokines.
References
Chemical and physical properties of Isoflupredone
An In-depth Technical Guide to the Chemical and Physical Properties of Isoflupredone
Introduction
This compound is a synthetic glucocorticoid corticosteroid, chemically identified as 9α-fluoroprednisolone or deltafludrocortisone[1][2][3]. While this compound itself has not been marketed, its acetate (B1210297) ester, this compound Acetate, is utilized in veterinary medicine for its potent anti-inflammatory and immunosuppressive properties[4][5]. It is employed to treat a range of conditions in animals, including ketosis, musculoskeletal disorders, hypersensitivity reactions, and various inflammatory diseases. This document provides a comprehensive technical overview of the chemical and physical properties, pharmacological actions, and key experimental methodologies related to this compound and its acetate form, intended for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound's chemical structure is derived from prednisolone (B192156) with a fluorine atom substituted at the 9α position, which significantly enhances its glucocorticoid activity. The common form used in veterinary applications is the 21-acetate ester.
Table 1: Chemical Identity of this compound and this compound Acetate
| Property | This compound | This compound Acetate |
| IUPAC Name | (11β)-9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione | 9-Fluoro-11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate |
| Synonyms | 9-Fluoroprednisolone, Deltafludrocortisone | U-6013, Predef |
| CAS Number | 338-95-4 | 338-98-7 |
| Molecular Formula | C₂₁H₂₇FO₅ | C₂₃H₂₉FO₆ |
| Molecular Weight | 378.43 g/mol | 420.47 g/mol |
| Chemical Structure | A synthetic fluorinated corticosteroid | The 21-acetate ester of this compound |
Table 2: Physicochemical Properties of this compound and this compound Acetate
| Property | Value |
| Appearance | White solid; Crystals from acetone |
| Melting Point | 263-266 °C (with decomposition); also reported as 274-275 °C (with decomposition) |
| Solubility | Water: 87 mg/L at 25°C DMSO (Acetate): 60 mg/mL |
| pKa (Predicted) | 12.10 ± 0.70 |
| Optical Rotation | [α]D²³ +108° (c = 0.611 in ethanol); [α]D²³ +94° (alcohol) |
| UV Absorption Maximum | λmax at 240 nm in ethanol (B145695) (ε ≈ 15800) |
Pharmacology
Mechanism of Action
This compound exerts its effects primarily by acting as a glucocorticoid receptor (GR) agonist. Upon entering the cell, it binds to the GR in the cytoplasm, causing the dissociation of heat shock proteins. The activated drug-receptor complex then translocates to the nucleus, where it binds to Glucocorticoid Response Elements (GREs) on the DNA. This interaction modulates the transcription of target genes, leading to a decrease in the production of pro-inflammatory proteins (like cytokines and chemokines) and an increase in anti-inflammatory proteins.
Unlike highly selective glucocorticoids such as dexamethasone, this compound also possesses significant mineralocorticoid activity, which can lead to effects on electrolyte balance, notably a decrease in plasma potassium levels (hypokalemia). Studies suggest it can also suppress the activity of 5-lipooxygenase, an enzyme involved in the inflammatory pathway.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in veterinary species, particularly horses. The parameters vary significantly with the route of administration.
Table 3: Pharmacokinetic Parameters of this compound in Horses
| Route of Administration | Dose | Cmax (ng/mL) | Tmax (hours) | Terminal Half-Life (t½) (hours) | Reference(s) |
| Intra-articular (inflamed) | 8 mg | 2.45 ± 0.61 | 2.5 ± 0.75 | 0.9 (plasma elimination) | |
| Intramuscular | 20 mg | 1.55 ± 0.43 | 3.50 (median) | 39.6 ± 22.1 |
-
Intra-articular administration in an inflamed joint results in a rapid appearance in plasma, with concentrations falling below the limit of quantitation by 72 hours.
-
Intramuscular administration leads to a lower peak concentration but a significantly longer terminal half-life, suggesting prolonged absorption or distribution.
Pharmacodynamics
The primary pharmacodynamic effects of this compound are anti-inflammatory and immunosuppressive. Key observed effects include:
-
Anti-inflammatory: In models of induced synovitis in horses, intra-articular this compound significantly decreased joint circumference and improved pain-free joint flexion.
-
Cortisol Suppression: Administration results in significant and prolonged suppression of endogenous cortisol production, a hallmark of systemic corticosteroid activity.
-
Electrolyte Changes: Due to its mineralocorticoid activity, this compound can cause a significant decrease in plasma potassium (hypokalemia) and an increase in urinary fractional excretion of potassium.
Experimental Protocols
Synthesis Outline
The synthesis of this compound Acetate can be achieved through multi-step chemical processes, often starting from other steroid precursors like Prednisone. While specific proprietary details vary, a general synthetic scheme involves:
-
Starting Material: Prednisolone or a related steroid.
-
Fluorination: Introduction of a fluorine atom at the 9α position.
-
Hydroxylation: Introduction of hydroxyl groups at necessary positions (e.g., 11β, 17α, 21). Microbiological preparation methods have also been reported for this purpose.
-
Acetylation: Esterification of the 21-hydroxyl group to form the acetate ester.
-
Purification: The final product is purified, often through recrystallization, to yield this compound Acetate.
Protocol: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a general method for the quantification of this compound in biological matrices such as plasma or urine, based on methodologies described in pharmacokinetic studies.
1. Sample Preparation (Solid-Phase Extraction):
- Thaw biological samples (e.g., 1 mL of plasma) at room temperature.
- Add an internal standard (e.g., a deuterated analog or another corticosteroid like fluoxymesterone) to all samples, calibrators, and quality controls.
- Condition a solid-phase extraction (SPE) cartridge (e.g., C18) with methanol (B129727) followed by water.
- Load the sample onto the SPE cartridge.
- Wash the cartridge with a weak organic solvent (e.g., 20% methanol in water) to remove interferences.
- Elute this compound with a strong organic solvent (e.g., methanol or acetonitrile).
- Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in the mobile phase for analysis.
2. Chromatographic Conditions:
- Chromatograph: High-Performance Liquid Chromatography (HPLC) system.
- Analytical Column: C18 reversed-phase column (e.g., Waters Xbridge™ C18).
- Mobile Phase A: 0.1% Acetic Acid in Water.
- Mobile Phase B: 0.1% Acetic Acid in Methanol.
- Gradient: A time-programmed gradient from a higher concentration of Mobile Phase A to a higher concentration of Mobile Phase B to elute the analyte.
- Flow Rate: Approximately 0.5-1.0 mL/min.
- Injection Volume: 10-20 µL.
3. Mass Spectrometry Conditions:
- Mass Spectrometer: Triple quadrupole tandem mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI), positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for high selectivity and sensitivity.
- Data Analysis: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration. The concentration of this compound in unknown samples is determined from this curve.
A[label="Biological Sample\n(e.g., Plasma, Urine)"];
B[label="Add Internal Standard", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
C [label="Sample Pre-treatment\n(e.g., Solid-Phase Extraction)"];
D [label="Elution"];
E [label="Evaporation to Dryness"];
F [label="Reconstitution in\nMobile Phase"];
G [label="Injection into\nLC-MS/MS System", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"];
H [label="Data Acquisition\n(MRM Mode)"];
I[label="Data Processing &\nQuantification", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
A -> B -> C -> D -> E -> F -> G -> H -> I;
}
Protocol: In Vivo Pharmacokinetic Study in Horses
This protocol provides a framework for conducting a pharmacokinetic study of this compound Acetate following intramuscular administration in horses, based on published research.
1. Animals and Housing:
- Use a cohort of healthy, adult horses (e.g., 12 horses).
- Acclimatize the animals to the study environment for at least one week before the experiment.
- Ensure access to water and feed according to standard protocols.
2. Drug Administration and Dosing:
- Collect a baseline (time 0) blood sample from each horse.
- Administer a single 20 mg dose of this compound Acetate via intramuscular (IM) injection into a large muscle group (e.g., neck or gluteal muscles).
3. Sample Collection:
- Collect blood samples into heparinized tubes at predetermined time points. For an IM study with a long half-life, a typical schedule might be: 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 168, 216, and 312 hours post-administration.
- Centrifuge blood samples to separate plasma.
- Store plasma samples at -80°C until analysis.
- If required, collect urine samples at specified intervals.
4. Bioanalysis:
- Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method as described in Protocol 3.2.
5. Pharmacokinetic Analysis:
- Use non-compartmental or compartmental analysis with appropriate software (e.g., Phoenix® WinNonlin®) to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), and terminal half-life (t½).
A[label="Animal Acclimatization\n(e.g., 12 Healthy Horses)"];
B[label="Baseline Blood Sampling\n(Time 0)"];
C [label="Drug Administration\n(e.g., 20 mg IM this compound Acetate)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
D [label="Serial Blood Collection\n(e.g., 0-312 hours post-dose)"];
E [label="Sample Processing\n(Centrifugation to obtain plasma)"];
F [label="Sample Storage\n(-80°C)"];
G [label="Bioanalysis via LC-MS/MS", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"];
H [label="Pharmacokinetic Modeling\n(NCA or Compartmental Analysis)"];
I[label="Determination of PK Parameters\n(Cmax, Tmax, t½, AUC)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
A -> B -> C -> D -> E -> F -> G -> H -> I;
}
References
An In-depth Technical Guide to the Glucocorticoid Receptor Binding Affinity of Isoflupredone
For Researchers, Scientists, and Drug Development Professionals
Introduction to Isoflupredone and the Glucocorticoid Receptor
This compound is a synthetic glucocorticoid characterized by the presence of a fluorine atom at the 9α position of the steroid nucleus. This structural modification enhances its anti-inflammatory and metabolic activities compared to endogenous cortisol. Like other corticosteroids, this compound exerts its effects primarily by binding to the intracellular glucocorticoid receptor (GR). The GR is a ligand-activated transcription factor that, upon binding to a glucocorticoid, translocates to the nucleus and modulates the expression of a wide array of genes, leading to the physiological and therapeutic effects of the steroid.
The affinity with which a glucocorticoid binds to the GR is a critical determinant of its potency. High-affinity ligands are generally effective at lower concentrations. While precise binding affinity data for this compound is not currently published, comparative studies with other glucocorticoids can provide valuable insights.
Quantitative Data on Glucocorticoid Receptor Binding
A thorough review of scientific literature did not yield specific quantitative binding affinity data for this compound (e.g., Kᵢ, IC₅₀, or Relative Binding Affinity). However, to provide a relevant benchmark for researchers, the binding affinity of the widely studied synthetic glucocorticoid, dexamethasone, is presented below. This data is essential for any future comparative analysis involving this compound.
Table 1: Glucocorticoid Receptor Binding Affinity of Dexamethasone
| Compound | IC₅₀ (nM) | Assay Method | Receptor Source |
| Dexamethasone | 5.58[1] | Fluorescence polarization assay[1] | Not Specified[1] |
Experimental Protocols for Determining Glucocorticoid Receptor Binding Affinity
The following sections detail established methodologies for quantifying the binding affinity of a compound like this compound to the glucocorticoid receptor.
Competitive Radioligand Binding Assay
This is a classic and widely used method to determine the binding affinity of an unlabeled compound (the "competitor," e.g., this compound) by measuring its ability to displace a radiolabeled ligand (e.g., [³H]dexamethasone) from the glucocorticoid receptor.
Materials:
-
Receptor Source: Cytosolic extracts from tissues or cells expressing the glucocorticoid receptor (e.g., rat liver, human A549 lung carcinoma cells, or recombinant human GR).
-
Radioligand: A tritiated high-affinity glucocorticoid, such as [³H]dexamethasone.
-
Competitors: Unlabeled this compound and a reference standard (e.g., unlabeled dexamethasone) at various concentrations.
-
Assay Buffer: Typically a Tris-HCl buffer (pH 7.4) containing stabilizing agents like molybdate.
-
Separation Medium: Dextran-coated charcoal or a filtration apparatus to separate bound from free radioligand.
-
Scintillation Cocktail and Counter: For quantifying radioactivity.
Procedure:
-
Receptor Preparation: Prepare a cytosolic fraction from the chosen source by homogenization and ultracentrifugation. Determine the protein concentration of the cytosol.
-
Assay Setup: In a series of tubes, incubate a fixed concentration of the GR-containing cytosol with a fixed concentration of the radioligand (typically at or below its Kₔ).
-
Competition: Add increasing concentrations of the unlabeled competitor (this compound or the reference standard) to the tubes. Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of the unlabeled reference standard).
-
Incubation: Incubate the mixtures at a low temperature (e.g., 0-4°C) for a sufficient period to reach equilibrium (e.g., 18-24 hours).
-
Separation: Separate the receptor-bound radioligand from the free radioligand. For the charcoal method, add dextran-coated charcoal, incubate briefly, and then centrifuge. The charcoal pellets the free radioligand, leaving the bound radioligand in the supernatant.
-
Quantification: Measure the radioactivity in the supernatant (or on the filters if using a filtration method) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
The Kᵢ value can be calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Fluorescence Polarization Assay
This is a non-radioactive, homogeneous assay that measures the binding of a fluorescently labeled glucocorticoid to the GR. The binding of the small fluorescent ligand to the much larger receptor results in a slower rotation and thus an increase in the polarization of the emitted light. A competitor compound will displace the fluorescent ligand, leading to a decrease in fluorescence polarization.
Materials:
-
Glucocorticoid Receptor (GR): Purified or in a cell lysate.
-
Fluorescent Glucocorticoid Ligand: A glucocorticoid derivative labeled with a fluorophore.
-
Competitor Compounds: this compound and a reference standard.
-
Assay Buffer: Appropriate buffer for maintaining receptor stability.
-
Microplates: Low-binding, black microplates suitable for fluorescence measurements.
-
Plate Reader: Equipped with filters for fluorescence polarization.
Procedure:
-
Assay Setup: In the wells of a microplate, add the GR and the fluorescent glucocorticoid ligand.
-
Competition: Add serial dilutions of the competitor compounds (this compound and the reference standard).
-
Incubation: Incubate the plate at room temperature or 4°C for a specified period to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization in each well using a plate reader.
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each competitor.
-
Glucocorticoid Receptor Signaling Pathway
The binding of this compound to the glucocorticoid receptor initiates a cascade of molecular events that ultimately leads to changes in gene expression. The canonical signaling pathway is as follows:
-
Ligand Binding: In its inactive state, the GR resides in the cytoplasm as part of a multi-protein complex that includes heat shock proteins (HSPs). The binding of a glucocorticoid like this compound to the ligand-binding domain of the GR induces a conformational change.
-
Chaperone Dissociation and Nuclear Translocation: This conformational change leads to the dissociation of the HSPs and other chaperones, exposing a nuclear localization signal on the GR. The activated ligand-receptor complex then translocates into the nucleus.
-
Dimerization and DNA Binding: Inside the nucleus, the GR typically homodimerizes. These GR dimers then bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter or enhancer regions of target genes.
-
Transcriptional Regulation: The binding of the GR dimer to GREs allows for the recruitment of co-activator or co-repressor proteins. This complex then modulates the rate of transcription of the target gene by interacting with the basal transcription machinery.
-
Transactivation: The recruitment of co-activators generally leads to an increase in the expression of anti-inflammatory genes.
-
Transrepression: The GR can also repress the expression of pro-inflammatory genes, often by interfering with the activity of other transcription factors such as NF-κB and AP-1.
-
Visualizations
Glucocorticoid Receptor Signaling Pathway
Caption: Canonical signaling pathway of the Glucocorticoid Receptor.
Experimental Workflow for Competitive Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
References
Pharmacological profile of Isoflupredone acetate
An In-depth Technical Guide to the Pharmacological Profile of Isoflupredone Acetate (B1210297)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound acetate is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties, primarily utilized in veterinary medicine.[1][2] Its glucocorticoid activity is rated as approximately 10 times that of prednisolone (B192156) and 50 times that of hydrocortisone.[3] This guide provides a comprehensive overview of its pharmacological profile, including its mechanism of action, pharmacodynamic effects, and pharmacokinetic parameters following various routes of administration. Key experimental data from studies in horses and cattle are presented in structured tables, and detailed protocols for these experiments are provided. The document also includes visualizations of the glucocorticoid signaling pathway and experimental workflows to facilitate a deeper understanding of its scientific evaluation.
Introduction
This compound acetate is the acetate ester of this compound, a synthetic halogenated corticosteroid belonging to the gluco/mineralocorticoid class of organic compounds.[4][5] It is classified as a small molecule with the chemical formula C₂₃H₂₉FO₆. Primarily used in veterinary practice, it is indicated for the management of musculoskeletal conditions, allergic reactions, and systemic inflammatory diseases in large animals like cattle and horses. Its therapeutic effects are derived from its potent glucocorticoid activity, though it also possesses some mineralocorticoid effects that can lead to side effects such as hypokalemia.
Mechanism of Action
As a glucocorticoid receptor agonist, this compound acetate's mechanism of action is primarily genomic, influencing gene transcription and protein synthesis in a wide array of cell types.
2.1 Glucocorticoid Receptor Signaling
The anti-inflammatory effects of this compound are mediated through its binding to cytosolic glucocorticoid receptors (GR). Upon binding, the receptor-ligand complex translocates to the nucleus. Within the nucleus, it modulates gene expression through two main pathways:
-
Transactivation: The GR complex binds to Glucocorticoid Response Elements (GREs) on the promoter regions of specific genes, upregulating the transcription of anti-inflammatory proteins like lipocortin-1 (annexin A1).
-
Transrepression: The GR complex inhibits the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1. This leads to the decreased expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
This dual action results in the potent suppression of inflammation and immune responses.
2.2 Effects on Inflammatory Mediators
This compound acetate has been shown to suppress the activity of key enzymes in the arachidonic acid pathway. Specifically, it can decrease the concentration of leukotriene B4 and 5-HETE, which suggests a suppressive effect on 5-lipoxygenase activity. However, some studies suggest that intramuscular administration may not achieve sufficient concentrations to suppress cyclooxygenase (COX) and 15-lipoxygenase activity.
Pharmacodynamics
The pharmacodynamic effects of this compound acetate are characterized by potent anti-inflammatory action, immunosuppression, and notable metabolic changes.
3.1 Anti-inflammatory and Immunosuppressive Effects
In models of induced inflammation, this compound acetate demonstrates significant clinical efficacy. In horses with lipopolysaccharide-induced synovitis, intra-articular administration led to a significant decrease in joint circumference and an increase in pain-free joint flexion compared to controls. In weanling heifers with experimentally induced Mannheimia haemolytica bronchopneumonia, co-administration of this compound acetate with oxytetracycline (B609801) prevented reductions in feed intake and average daily gain and resulted in faster clinical improvement compared to oxytetracycline alone.
3.2 Metabolic and Endocrine Effects
This compound acetate exhibits both glucocorticoid and mineralocorticoid activities.
-
Cortisol Suppression: Administration leads to marked suppression of endogenous cortisol secretion, which can persist for over 72 hours after the final dose.
-
Electrolyte Imbalance: A significant side effect is hypokalemia (low plasma potassium levels), resulting from its mineralocorticoid activity. This effect is not typically observed with dexamethasone.
-
Glucose Metabolism: As a glucocorticoid, it can increase whole-blood glucose concentrations.
Table 1: Summary of Key Pharmacodynamic Effects
| Effect Category | Specific Effect | Species Studied | Reference |
| Anti-inflammatory | Decreased joint circumference in induced synovitis | Horse | |
| Increased pain-free joint flexion | Horse | ||
| Improved lung function in 'heaves' | Horse | ||
| Faster clinical improvement in bronchopneumonia | Cattle | ||
| Immunosuppressive | Suppression of 5-lipoxygenase activity | Horse | |
| Endocrine | Significant suppression of endogenous cortisol | Cattle, Horse | |
| Metabolic | Hypokalemia (decreased plasma potassium) | Cattle, Horse | |
| Increased blood glucose levels | Cattle |
Pharmacokinetics
The pharmacokinetic profile of this compound acetate has been characterized primarily in horses following intra-articular (IA) and intramuscular (IM) administration. The drug is hydrolyzed to the active moiety, this compound.
4.1 Absorption and Distribution
Following IA administration in horses, plasma concentrations of this compound are low and detectable for a short period. In a study of exercised Thoroughbred horses receiving an 8 mg IA dose, the maximum plasma concentration (Cmax) was 1.76 ± 0.526 ng/mL, reached at a Tmax of 4.0 ± 1.31 hours. In horses with induced synovitis, an 8 mg IA dose resulted in a Cmax of 2.45 ± 0.61 ng/mL at a Tmax of 2.5 ± 0.75 hours.
Following a 20 mg IM dose in horses, the Cmax was 1.55 ± 0.43 ng/mL with a median Tmax of 3.50 hours.
4.2 Metabolism and Excretion
This compound is cleared relatively quickly from plasma. Following IA administration, plasma concentrations were below the limit of detection by 48 hours. In urine, it was undetectable by 72 hours post-IA administration. However, the terminal plasma half-life after IM administration was considerably longer, at 39.6 ± 22.1 hours.
Table 2: Pharmacokinetic Parameters of this compound in Horses
| Administration Route | Dose | Cmax (ng/mL) | Tmax (hours) | Terminal Half-life (hours) | Reference |
| Intra-articular (IA) | 8 mg | 1.76 ± 0.526 | 4.0 ± 1.31 | 24.2 | |
| Intra-articular (IA) (in inflamed joint) | 8 mg | 2.45 ± 0.61 | 2.5 ± 0.75 | Not Reported | |
| Intramuscular (IM) | 20 mg | 1.55 ± 0.43 | 3.50 (median) | 39.6 ± 22.1 |
Key Experimental Protocols
5.1 Protocol: LPS-Induced Synovitis in Horses
This model is used to evaluate the anti-inflammatory effects of intra-articular drug administration.
-
Objective: To describe the pharmacokinetics and pharmacodynamics of IA this compound acetate in an acute synovitis model.
-
Subjects: Sixteen healthy adult horses.
-
Methodology:
-
Induction of Synovitis: Acute synovitis is induced in one radiocarpal joint by injecting 1 µg of E. coli lipopolysaccharide (LPS).
-
Treatment: Twelve hours post-LPS administration, horses are randomly assigned to receive a single intra-articular dose of either 8 mg of this compound acetate or an equivalent volume of saline (control group).
-
Sample Collection:
-
Blood (Plasma): Collected prior to treatment and at multiple time points up to 72 hours post-treatment.
-
Synovial Fluid: Collected prior to treatment and at various time points up to 28 days post-treatment.
-
Urine: Collected up to 72 hours post-administration.
-
-
Pharmacodynamic Assessments:
-
Lameness: Evaluated using a standardized scale.
-
Joint Circumference: Measured to assess swelling.
-
Joint Flexion: Maximum pain-free flexion angle is recorded.
-
-
Analysis: Drug concentrations in plasma, synovial fluid, and urine are determined using liquid chromatography-mass spectrometry (LC-MS). Pharmacokinetic parameters are then calculated.
-
5.2 Protocol: M. haemolytica Bronchopneumonia in Heifers
This model assesses the efficacy of ancillary therapy for bovine respiratory disease (BRD).
-
Objective: To evaluate the clinical efficacy of this compound acetate combined with oxytetracycline for treating acute M. haemolytica bronchopneumonia.
-
Subjects: 96 weanling heifers.
-
Methodology:
-
Disease Induction: Bronchopneumonia is induced via intrabronchial infusion of a live culture of M. haemolytica. A control group undergoes a sham procedure.
-
Treatment Groups: Infected heifers are randomly allocated to one of three groups:
-
No treatment (infected control).
-
Oxytetracycline alone.
-
Oxytetracycline plus this compound acetate (0.05 mg/kg, IM, on days 2 and 4 post-challenge).
-
-
Data Collection (7 days):
-
Clinical Variables: Rectal temperature, respiratory score, and depression score are recorded daily.
-
Blood Samples: Collected for serum cortisol analysis.
-
-
Performance Metrics (12 weeks):
-
Dry-matter intake.
-
Average daily gain (ADG).
-
-
Analysis: Clinical scores and performance data are statistically compared between groups to determine treatment efficacy.
-
Conclusion
This compound acetate is a highly potent corticosteroid with well-defined anti-inflammatory and immunosuppressive actions mediated through the glucocorticoid receptor pathway. Pharmacokinetic studies have established its systemic absorption and distribution profiles following both localized (intra-articular) and systemic (intramuscular) administration. While its pharmacodynamic effects are beneficial for treating a range of inflammatory and allergic conditions in veterinary species, its use requires careful consideration of potential side effects, most notably the induction of hypokalemia due to its inherent mineralocorticoid activity. The detailed experimental data and protocols summarized in this guide provide a robust foundation for further research and development involving this compound.
References
An In-Depth Technical Guide to the Biological Activity and Efficacy of Isoflupredone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoflupredone is a synthetic corticosteroid with potent glucocorticoid and significant mineralocorticoid activity.[1] Primarily utilized in veterinary medicine, it exerts its effects through interaction with intracellular glucocorticoid receptors, leading to broad anti-inflammatory, immunosuppressive, and metabolic actions.[2] This technical guide provides a comprehensive overview of the biological activity and efficacy of this compound, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways. While specific receptor binding affinities (Ki) and in vitro cytokine inhibition (IC50) values for this compound are not widely available in publicly accessible literature, this guide compiles available comparative potency and clinical efficacy data to serve as a valuable resource for researchers and professionals in drug development.
Core Biological Activity
This compound, a fluorinated prednisolone (B192156) derivative, functions as a potent agonist of the glucocorticoid receptor (GR).[2] Its biological activities are multifaceted, stemming from its ability to modulate gene expression and interfere with inflammatory signaling cascades.
Mechanism of Action: Glucocorticoid Receptor Signaling
The primary mechanism of action for this compound involves its binding to the cytoplasmic glucocorticoid receptor. This ligand-receptor complex then translocates to the nucleus, where it can either activate or repress gene transcription.
-
Transactivation: The this compound-GR complex can directly bind to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins such as lipocortin-1.
-
Transrepression: A key anti-inflammatory mechanism involves the this compound-GR complex interfering with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1. This repression leads to a decrease in the production of pro-inflammatory cytokines, chemokines, and adhesion molecules.
Below is a diagram illustrating the simplified glucocorticoid receptor signaling pathway.
Glucocorticoid and Mineralocorticoid Activity
This compound exhibits both glucocorticoid and mineralocorticoid activity. Its glucocorticoid activity is responsible for its anti-inflammatory and metabolic effects, while its mineralocorticoid activity can lead to electrolyte imbalances.
| Corticosteroid | Relative Glucocorticoid Activity | Relative Mineralocorticoid Activity |
| Cortisol | 1 | 1 |
| Prednisolone | 4 | 0.8 |
| Dexamethasone | 30 | 0 |
| This compound | 50 | 10 |
Data sourced from the MSD Veterinary Manual.
Quantitative Efficacy Data
The efficacy of this compound has been evaluated in various animal models and clinical settings, primarily in veterinary medicine.
Anti-Inflammatory Efficacy
Table 2.1: Efficacy of this compound in Equine Recurrent Airway Obstruction (Heaves)
| Study Parameter | This compound Acetate (B1210297) (0.03 mg/kg IM, daily) | Dexamethasone (0.04 mg/kg IV, daily) | Key Findings | Reference |
| Improvement in Lung Function | Significant improvement observed from day 3 | Significant improvement observed from day 3 | Both treatments were equally effective in improving lung function.[3] | Picandet et al. (2003) |
| Serum Cortisol Levels | Significantly decreased | Significantly decreased | Both drugs suppressed endogenous cortisol production.[3] | Picandet et al. (2003) |
| Serum Potassium Levels | Significant decrease (hypokalemia) | No significant change | This compound's mineralocorticoid activity led to a notable side effect. | Picandet et al. (2003) |
Metabolic Effects and Efficacy in Ketosis
This compound is used in the treatment of ketosis in dairy cattle due to its gluconeogenic effects. However, its use can also impact other metabolic parameters.
Table 2.2: Effects of this compound Acetate on Metabolic Parameters in Early Lactation Dairy Cows
| Treatment Group | Change in Serum β-hydroxybutyrate (BHBA) at 1 week | Change in Serum Glucose at 1 week | Risk of Developing Subclinical Ketosis (vs. Control) | Reference |
| This compound Acetate (20 mg IM) | Increased | Not significantly different from control | 1.59 times more likely | Seifi et al. (2007) |
| This compound Acetate (20 mg IM) + Insulin (100 IU) | Increased | Decreased | 1.72 times more likely | Seifi et al. (2007) |
Table 2.3: Efficacy of this compound Acetate in the Treatment of Clinical Ketosis in Dairy Cows
| Treatment Protocol | Mean Recovery Time (days) | Reference |
| 25% Dextrose IV + Gluconeogenic precursors & B-vitamins orally | 3.3 ± 0.26 | Dar et al. (2014) |
| 25% Dextrose IV + Insulin SC | 2.6 ± 0.16 | Dar et al. (2014) |
| Liquid Glucose + Sodium Bicarbonate orally | 3.9 ± 0.23 | Dar et al. (2014) |
| 25% Dextrose IV + this compound Acetate (5ml IM) | 2.3 ± 0.26 | Dar et al. (2014) |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the biological activity of glucocorticoids like this compound.
Competitive Radioligand Binding Assay for Glucocorticoid Receptor
This assay determines the binding affinity of a test compound for the glucocorticoid receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of a test compound for the glucocorticoid receptor.
Materials:
-
Purified glucocorticoid receptor or a cytosolic fraction from a cell line expressing the receptor (e.g., A549 cells).
-
Radiolabeled ligand (e.g., [³H]-dexamethasone).
-
Unlabeled test compound (this compound).
-
Unlabeled reference compound (e.g., dexamethasone).
-
Assay buffer (e.g., Tris-HCl buffer with protease inhibitors).
-
Scintillation fluid and a scintillation counter.
-
96-well plates.
-
Glass fiber filters.
Procedure:
-
Receptor Preparation: Prepare a cytosolic fraction containing the glucocorticoid receptor from cultured cells or tissues.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Receptor preparation, radiolabeled ligand, and assay buffer.
-
Non-specific Binding: Receptor preparation, radiolabeled ligand, and a high concentration of unlabeled reference compound.
-
Competitive Binding: Receptor preparation, radiolabeled ligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation: Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Luciferase Reporter Gene Assay for Glucocorticoid Receptor Activity
This cell-based assay measures the ability of a compound to activate or inhibit glucocorticoid receptor-mediated gene transcription.
Objective: To determine the EC50 (for agonists) or IC50 (for antagonists) of a test compound for glucocorticoid receptor activity.
Materials:
-
A mammalian cell line (e.g., HEK293T or HeLa) that has been transiently or stably transfected with:
-
A glucocorticoid receptor expression vector.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with glucocorticoid response elements (GREs).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.
-
-
Cell culture medium and supplements.
-
Test compound (this compound).
-
Reference agonist (e.g., dexamethasone).
-
Reference antagonist (e.g., RU-486).
-
Luciferase assay reagent.
-
Luminometer.
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the transfected cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment:
-
Agonist Mode: Treat the cells with varying concentrations of the test compound or reference agonist.
-
Antagonist Mode: Treat the cells with a fixed concentration of a reference agonist in the presence of varying concentrations of the test compound or reference antagonist.
-
-
Incubation: Incubate the plate for 18-24 hours to allow for gene transcription and protein expression.
-
Cell Lysis: Lyse the cells using a lysis buffer compatible with the luciferase assay.
-
Luminescence Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer. If a normalization control was used, measure its activity as well.
-
Data Analysis:
-
Normalize the firefly luciferase activity to the control reporter activity.
-
Plot the normalized luciferase activity against the log concentration of the test compound.
-
Determine the EC50 value (for agonists) or IC50 value (for antagonists) from the dose-response curve.
-
Conclusion
This compound is a potent synthetic corticosteroid with significant biological activity mediated through the glucocorticoid receptor. Its strong anti-inflammatory and gluconeogenic properties have established its use in veterinary medicine for treating inflammatory conditions and metabolic disorders. However, its notable mineralocorticoid activity necessitates careful consideration of potential side effects, such as hypokalemia. While a lack of publicly available data on its specific receptor binding affinities and in vitro cytokine inhibition profiles presents a limitation, the comparative potency and clinical efficacy data compiled in this guide provide a valuable resource for researchers and drug development professionals. Further research to quantify these specific molecular interactions would provide a more complete understanding of this compound's pharmacological profile.
References
- 1. Relative binding affinity of steroids for the corticosterone receptor system in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of intramuscular this compound acetate in horses: pharmacokinetics and effects on anti-inflammatory mediators and plasma electrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
In vivo studies on Isoflupredone in animal models
An In-Depth Technical Guide to In Vivo Studies on Isoflupredone in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a comprehensive overview of in vivo research on this compound, a potent corticosteroid used in veterinary medicine. It covers its mechanism of action, pharmacokinetic profiles, and efficacy and safety data from various animal model studies. Detailed experimental protocols and visual representations of pathways and workflows are included to facilitate understanding and replication.
Introduction
This compound, specifically its acetate (B1210297) ester, is a synthetic glucocorticoid with powerful anti-inflammatory properties.[1][2] It is utilized in veterinary medicine to manage a range of conditions, including musculoskeletal inflammation, allergic reactions, respiratory diseases, and metabolic disorders like bovine ketosis.[3][4] As a corticosteroid, its action is mediated through the glucocorticoid receptor, leading to broad effects on gene expression and cellular processes.[3] This guide synthesizes key findings from in vivo studies in prominent animal models such as horses and cattle.
Mechanism of Action: Glucocorticoid Receptor Signaling
This compound exerts its effects by acting as a glucocorticoid receptor (GR) agonist. The mechanism is characteristic of corticosteroid action, involving the modulation of gene transcription. Upon entering the cell, this compound binds to the GR located in the cytoplasm, which is part of a complex with heat shock proteins (HSPs). This binding causes the dissociation of the HSPs, allowing the activated this compound-GR complex to translocate into the nucleus. Within the nucleus, it binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs), leading to the increased or decreased transcription of target genes. This genomic action results in the synthesis of anti-inflammatory proteins and the suppression of pro-inflammatory mediators.
References
Isoflupredone vs. Other Corticosteroids: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoflupredone, a synthetic corticosteroid, has long been utilized in veterinary medicine for its potent anti-inflammatory and immunosuppressive properties. As a member of the glucocorticoid family, its mechanism of action is primarily mediated through its interaction with the glucocorticoid receptor (GR), leading to the modulation of gene expression and subsequent downstream effects on inflammatory pathways.[1] This technical guide provides an in-depth comparison of this compound with other commonly used corticosteroids, namely dexamethasone, prednisolone, and fluticasone. The following sections will delve into their comparative receptor binding affinities, anti-inflammatory potencies, metabolic pathways, and the experimental protocols used for their evaluation.
Comparative Analysis of Receptor Binding and Potency
The therapeutic efficacy of corticosteroids is intrinsically linked to their binding affinity for the glucocorticoid receptor and, for some, the mineralocorticoid receptor (MR), which can lead to undesirable side effects. The data presented below, compiled from various in vitro studies, offers a quantitative comparison of these critical parameters. It is important to note that absolute values can vary between studies due to differing experimental conditions; therefore, relative comparisons within the same study are the most reliable.
Data Presentation
| Corticosteroid | Glucocorticoid Receptor (GR) Binding Affinity (IC50/Ki, nM) | Mineralocorticoid Receptor (MR) Binding Affinity (Ki, nM) | Anti-inflammatory Potency (IC50 for Cytokine Inhibition, nM) |
| This compound | Data not available | Pronounced activity reported, but specific Ki value not found | Data not available for direct comparison of cytokine inhibition |
| Dexamethasone | 5.58[2] | ~149 (for a non-steroidal ligand with similar GR affinity)[3] | ~1-10 (for IL-1β and IL-6 inhibition)[1] |
| Prednisolone | 2.95[2] | Data not available | ~4 (for E-selectin repression) |
| Methylprednisolone | 1.67 | Data not available | Data not available |
| Betamethasone | 2.94 | Data not available | Data not available |
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of corticosteroids are primarily mediated through the glucocorticoid receptor signaling pathway. Upon binding to the GR in the cytoplasm, the corticosteroid-receptor complex translocates to the nucleus. There, it can act in two main ways:
-
Transactivation: The complex binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes.
-
Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby reducing the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.
References
The Advent of a Potent Anti-Inflammatory Agent: Early Research and Discovery of Isoflupredone
Kalamazoo, MI – Mid-1950s – In an era of intense competition and discovery in steroid chemistry, researchers at The Upjohn Company were at the forefront of developing novel corticosteroids with enhanced therapeutic properties. A pivotal moment in this endeavor was the synthesis and pharmacological evaluation of isoflupredone, a compound that would become a significant tool in veterinary medicine. This technical guide provides an in-depth overview of the early research and discovery of this compound, detailing its synthesis, mechanism of action, and the seminal studies that established its potent anti-inflammatory activity.
Introduction: The Quest for Potent Corticosteroids
The discovery of cortisone's dramatic therapeutic effects in the late 1940s catalyzed a worldwide effort to synthesize more potent and specific corticosteroid analogues.[1] Researchers quickly established that minor modifications to the steroid nucleus could lead to significant changes in biological activity. One of the most fruitful avenues of investigation was the introduction of a halogen atom, particularly fluorine, at the 9α position of the steroid backbone. This modification was found to dramatically enhance the anti-inflammatory and glucocorticoid properties of the parent compound.[2] It was within this context of targeted chemical modification that this compound (also known as 9α-fluoroprednisolone or deltafludrocortisone) was developed.[3]
Synthesis and Chemical Structure
This compound is a synthetic glucocorticoid, chemically designated as 9α-fluoro-11β,17α,21-trihydroxypregna-1,4-diene-3,20-dione.[3] Its development was a direct extension of the research on prednisolone (B192156) (Δ¹-hydrocortisone). The key innovation in the synthesis of this compound was the introduction of a fluorine atom at the 9α position of the prednisolone structure.
While the precise, multi-step synthesis protocols from the 1950s are detailed in specialized chemical literature, the general approach involved:
-
Starting Material: The synthesis would typically begin with a readily available steroid precursor, such as hydrocortisone (B1673445) or a derivative thereof.
-
Introduction of the 1,2-Double Bond: A dehydrogenation step was performed to create the double bond between carbons 1 and 2 in the A ring of the steroid nucleus, converting the hydrocortisone structure to a prednisolone structure.
-
Fluorination at the 9α Position: This was the critical step. It involved the stereospecific introduction of a fluorine atom. This was often achieved by treating an intermediate with a 9,11-epoxide with a source of hydrogen fluoride. This reaction had to be carefully controlled to ensure the correct stereochemistry, as the α-configuration was essential for the desired enhancement of activity.[2]
-
Acetylation: For the production of this compound acetate (B1210297), the 21-hydroxyl group was esterified, typically using acetic anhydride (B1165640) or acetyl chloride. This esterification often improved the stability and modified the pharmacokinetic profile of the drug.
Mechanism of Action: The Glucocorticoid Receptor Pathway
Like other corticosteroids, this compound exerts its anti-inflammatory and immunosuppressive effects by binding to the cytosolic glucocorticoid receptor (GR). This interaction initiates a cascade of molecular events that ultimately alter gene expression.
Upon entering the cell, this compound binds to the GR, which is located in the cytoplasm in an inactive complex with heat shock proteins (HSP). This binding causes the dissociation of the HSPs and a conformational change in the receptor. The activated receptor-steroid complex then translocates to the nucleus, where it dimerizes and interacts with specific DNA sequences known as Glucocorticoid Response Elements (GREs). This interaction can lead to:
-
Transactivation: The upregulation of anti-inflammatory genes, such as lipocortin-1, which inhibits phospholipase A2 and thereby reduces the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.
-
Transrepression: The interference with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1. This repression leads to a decrease in the production of pro-inflammatory cytokines, chemokines, and adhesion molecules.
Early Pharmacological Evaluation and Potency
The initial pharmacological screening of this compound acetate was conducted at The Upjohn Company, with key findings published in 1955. These early studies utilized established animal models to quantify the anti-inflammatory potency of this new compound relative to the standards of the time, hydrocortisone and cortisone.
Key Experimental Assays
Two primary assays were instrumental in characterizing the anti-inflammatory effects of corticosteroids during this period:
-
Granuloma Pouch Assay: This was a widely used and robust method for assessing anti-inflammatory activity. It involved creating a subcutaneous air pouch in a rat, followed by the injection of an irritant (e.g., croton oil) to induce an inflammatory response. The accumulation of inflammatory exudate and the formation of granulomatous tissue were measured over several days. The ability of a test compound, administered systemically or locally, to reduce these inflammatory parameters was a measure of its potency.
-
Thymus Involution Assay: Glucocorticoids cause a reduction in the size of the thymus gland (involution) due to their effects on lymphocytes. This systemic effect was used as an indicator of glucocorticoid activity. The potency of a steroid was determined by the dose required to cause a 50% reduction in thymus weight in adrenalectomized rats compared to a control.
Comparative Potency Data
Early studies demonstrated that this compound acetate possessed significantly greater anti-inflammatory and glucocorticoid activity than its non-fluorinated counterparts. The seminal 1955 study by W.E. Dulin of Upjohn provided the first quantitative evidence of its enhanced potency.
| Parameter / Assay | Hydrocortisone (Relative Potency) | Prednisolone (Relative Potency) | This compound (9α-F-Prednisolone) (Relative Potency) |
| Anti-Inflammatory Activity (Granuloma Pouch) | 1 | ~3-5 | ~10 |
| Glucocorticoid Activity (Thymus Involution) | 1 | ~3-4 | ~10 |
| Liver Glycogen Deposition | 1 | ~3-4 | ~10-15 |
| Sodium Retention (Mineralocorticoid Activity) | 1 | ~0.8 | High |
Note: The values presented are approximations derived from the context of multiple early studies in the 1950s. The granuloma pouch assay data for this compound is based on its known high potency relative to prednisolone.
These results clearly positioned 9α-fluorination as a critical chemical modification for amplifying glucocorticoid effects. However, this enhancement in anti-inflammatory potency was also accompanied by a significant increase in mineralocorticoid activity, leading to sodium and water retention, a side effect that limited its systemic use in humans but was manageable in certain veterinary applications.
Experimental Protocols
To provide a clearer understanding of the research methods of the era, the following are detailed protocols for the key assays used in the evaluation of this compound.
Granuloma Pouch Assay Protocol
-
Animal Model: Male Sprague-Dawley or Wistar rats, typically weighing 150-200 grams, were used.
-
Pouch Formation: On day 0, a pouch was formed by injecting 25 mL of sterile air subcutaneously into the loose connective tissue of the dorsal region.
-
Induction of Inflammation: On day 1, inflammation was induced by injecting 0.5 mL of an irritant, such as 1% croton oil solution, directly into the air pouch.
-
Drug Administration: The test steroid (e.g., this compound acetate) and a vehicle control were administered daily from day 1 to day 7. Administration could be systemic (e.g., subcutaneous injection at a site distant from the pouch) or local (injected directly into the pouch).
-
Endpoint Measurement: On day 7, the animals were euthanized. The granuloma pouch was carefully dissected, and the inflammatory exudate was aspirated and its volume measured. The pouch wall (granuloma tissue) was then excised, cleaned, and weighed (wet weight). It was subsequently dried in an oven to obtain a dry weight.
-
Data Analysis: The anti-inflammatory effect was quantified as the percentage inhibition of exudate volume and granuloma tissue weight in the treated groups compared to the vehicle-treated control group.
Conclusion
The early research on this compound in the mid-1950s, spearheaded by scientists at The Upjohn Company, represents a classic example of successful structure-activity relationship studies in the field of medicinal chemistry. By strategically adding a 9α-fluoro group to the prednisolone backbone, they created a molecule with markedly enhanced anti-inflammatory and glucocorticoid potency. The rigorous evaluation using established pharmacological assays, such as the granuloma pouch model, provided the quantitative data necessary to confirm its superior activity. While its potent mineralocorticoid effects limited its systemic use in humans, this early research laid the foundation for this compound's long-standing and effective use in veterinary medicine, where it remains a valuable agent for the management of inflammatory and allergic conditions.
References
Methodological & Application
Application Notes and Protocols for Isoflupredone Stock Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoflupredone acetate (B1210297) is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive activities.[1][2] As a corticosteroid, it is utilized in a variety of research applications to study inflammatory pathways, immune responses, and for the development of therapeutic agents. Accurate and consistent preparation of this compound acetate stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound acetate stock solutions to ensure their stability and efficacy for research use.
Physicochemical Properties and Solubility
This compound acetate is a white to off-white solid.[1] Understanding its solubility is crucial for the preparation of homogenous stock solutions. The solubility of this compound acetate in various common laboratory solvents is summarized in the table below.
| Solvent | Solubility | Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 60 mg/mL | 142.7 | Sonication is recommended to aid dissolution.[2] |
| Ethanol | Slightly Soluble | - | [1] |
| Acetone | Slightly Soluble | - | Sonication may be required. |
| Methanol | Slightly Soluble | - | |
| Water | Sparingly Soluble | - | Not recommended as a primary solvent for high-concentration stock solutions. |
Note: "Slightly Soluble" indicates that while the compound will dissolve, it may not be suitable for preparing high-concentration stock solutions.
Health and Safety Precautions
This compound acetate is a potent pharmaceutical compound and should be handled with care in a laboratory setting. Adherence to safety protocols is essential to minimize exposure risk.
3.1 Personal Protective Equipment (PPE) When handling this compound acetate powder or concentrated solutions, the following PPE is mandatory:
-
Gloves: Wear impervious, disposable gloves.
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Lab Coat: A lab coat or other protective clothing should be worn.
-
Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator should be used. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
3.2 Handling Procedures
-
Avoid generating dust when handling the powdered form.
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
3.3 First Aid Measures
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
Experimental Protocols
4.1 Preparation of a 10 mM this compound Acetate Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound acetate in DMSO, a common solvent for this compound.
Materials:
-
This compound Acetate (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringe filters (0.22 µm), compatible with DMSO
Procedure:
-
Calculate the required mass:
-
The molecular weight of this compound acetate is 420.47 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 420.47 g/mol = 0.0042047 g = 4.20 mg
-
-
-
Weighing:
-
In a chemical fume hood, carefully weigh out 4.20 mg of this compound acetate powder using an analytical balance.
-
Transfer the powder to a sterile amber microcentrifuge tube or vial.
-
-
Dissolution:
-
Add 1 mL of anhydrous, cell culture grade DMSO to the tube containing the this compound acetate powder.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes.
-
If the powder is not fully dissolved, sonicate the solution for 5-10 minutes in a water bath sonicator. Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
-
Sterilization:
-
For applications requiring sterile conditions (e.g., cell culture), the stock solution must be sterilized. Aseptic filtration is the recommended method for sterilizing DMSO-based solutions.
-
Draw the this compound acetate solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter (DMSO-compatible) to the syringe.
-
Filter the solution into a new, sterile amber microcentrifuge tube or vial.
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes. This will prevent repeated freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
4.2 Quality Control
To ensure the accuracy of the prepared stock solution, it is recommended to perform a quality control check. This can be done by measuring the absorbance of a diluted sample using a UV-Vis spectrophotometer and comparing it to the expected absorbance based on the known extinction coefficient of this compound acetate.
Storage and Stability
Proper storage is crucial for maintaining the integrity of this compound acetate and its stock solutions.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month |
Important Considerations:
-
Protect from light by using amber vials or by wrapping clear vials in foil.
-
Avoid repeated freeze-thaw cycles. Aliquoting into single-use volumes is highly recommended.
-
Ensure that storage containers are tightly sealed to prevent solvent evaporation and contamination.
Visualizations
6.1 Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing a sterile stock solution of this compound acetate.
6.2 Glucocorticoid Receptor Signaling Pathway
This compound, as a glucocorticoid, exerts its effects by binding to the glucocorticoid receptor (GR), which then modulates gene expression.
Caption: this compound activates the glucocorticoid receptor to modulate gene expression.
References
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Isoflupredone in Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isoflupredone is a synthetic corticosteroid with potent anti-inflammatory properties utilized in veterinary medicine. Accurate quantification of this compound in plasma is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This application note details a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in plasma samples. The described protocols offer two effective sample preparation strategies: Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT), providing flexibility based on laboratory workflow and sample throughput requirements.
Analytical Method
The method employs a reversed-phase LC separation followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. A suitable internal standard, such as Dexamethasone-d4, is recommended to ensure accuracy and precision.
Liquid Chromatography
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Gradient | Start at 10% B, linear gradient to 90% B over 5 minutes, hold for 1 minute, return to initial conditions and re-equilibrate for 2 minutes. |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow Rates | Optimized for the specific instrument. |
MRM Transitions
The following MRM transitions are proposed for the analysis. It is crucial to optimize collision energies and cone voltages for the specific instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| This compound | 397.2 | To be optimized | To be optimized |
| Dexamethasone-d4 (IS) | 397.2 | 377.2 | 357.2 |
Note: The precursor ion for this compound corresponds to its protonated molecule [M+H]⁺. Product ions should be determined by infusing a standard solution and selecting the most intense and stable fragments.
Experimental Protocols
Two detailed protocols for plasma sample preparation are provided below.
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol offers a high degree of sample cleanup, minimizing matrix effects.
Materials:
-
Plasma samples, calibration standards, and quality control (QC) samples
-
Internal Standard (IS) working solution (e.g., Dexamethasone-d4 in methanol)
-
Methyl Tert-Butyl Ether (MTBE)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solution (e.g., 50:50 Methanol:Water)
Procedure:
-
Pipette 200 µL of plasma sample, standard, or QC into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution to each tube and vortex briefly.
-
Add 1 mL of MTBE to each tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried residue in 100 µL of reconstitution solution.
-
Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Protein Precipitation (PPT)
This protocol is a faster, high-throughput alternative to LLE.
Materials:
-
Plasma samples, calibration standards, and QCs
-
Internal Standard (IS) working solution
-
Acetonitrile (ice-cold)
-
Microcentrifuge tubes or 96-well plates
-
Vortex mixer or plate shaker
-
Centrifuge (with plate rotor if applicable)
-
Autosampler vials or 96-well collection plate
Procedure:
-
Pipette 100 µL of plasma sample, standard, or QC into a microcentrifuge tube or a well of a 96-well plate.
-
Add 10 µL of the IS working solution.
-
Add 300 µL of ice-cold acetonitrile to each sample.
-
Vortex or shake on a plate shaker for 5 minutes to precipitate the proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a new tube or a 96-well collection plate.
-
The supernatant can be directly injected, or for increased sensitivity, it can be evaporated to dryness and reconstituted in a smaller volume of reconstitution solution as described in the LLE protocol.
Method Validation Summary
A summary of typical validation parameters for a similar LC-MS/MS method for this compound in equine plasma is presented below.[1][2] These values should be established during in-house validation.
| Parameter | Typical Performance |
| Linearity Range | 0.05 - 50 ng/mL (r² > 0.99) |
| Limit of Quantification (LOQ) | 0.05 ng/mL |
| Limit of Detection (LOD) | 0.02 ng/mL |
| Accuracy | Within ±15% of the nominal concentration (±20% at LOQ) |
| Precision (RSD) | <15% (<20% at LOQ) |
| Recovery | >80% |
| Matrix Effect | Minimal and compensated by the internal standard. |
| Stability | Stable for at least 3 freeze-thaw cycles and for at least 3 months at -80 °C.[3][4][5] |
Data Presentation
All quantitative data from calibration curves, accuracy and precision, and stability studies should be summarized in clear and concise tables for easy comparison and reporting.
Table 1: Calibration Curve Data
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | % Accuracy |
| 0.05 | ... | ... |
| 0.1 | ... | ... |
| 0.5 | ... | ... |
| 1.0 | ... | ... |
| 5.0 | ... | ... |
| 10.0 | ... | ... |
| 25.0 | ... | ... |
| 50.0 | ... | ... |
Table 2: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| LLOQ | 0.05 | ... | ... | ... | ... |
| Low | 0.15 | ... | ... | ... | ... |
| Medium | 7.5 | ... | ... | ... | ... |
| High | 40 | ... | ... | ... | ... |
Visualizations
References
- 1. Characterization of intramuscular this compound acetate in horses: pharmacokinetics and effects on anti-inflammatory mediators and plasma electrolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of the effects of repeated freeze thawing and extended bench top processing of plasma samples using untargeted metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Repeated Freezing and Thawing on Biomarker Stability in Plasma and Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isoflupredone Administration in Bovine Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of isoflupredone administration in bovine species, summarizing key quantitative data and detailing experimental protocols from various studies. This information is intended to guide researchers in designing and executing studies involving this compound in cattle.
Introduction to this compound Acetate (B1210297)
This compound acetate is a potent synthetic corticosteroid with significant glucocorticoid activity. It is approximately 10 times more potent than prednisolone, 50 times that of hydrocortisone, and 67 times that of cortisone (B1669442) in terms of liver glycogen (B147801) deposition in rats.[1][2] Its primary applications in cattle are for its anti-inflammatory and gluconeogenic effects.[1][2][3] It is commonly used in the treatment of bovine ketosis, musculoskeletal conditions, and as supportive therapy in cases of overwhelming infections with severe toxicity, shock, and allergic reactions.
Quantitative Data Summary
The following tables summarize the recommended dosages and key findings from various bovine studies involving this compound administration.
Table 1: Recommended Intramuscular Dosages of this compound Acetate in Cattle
| Indication | Dosage | Frequency | Reference |
| General Use | 10 to 20 mg | May be repeated in 12 to 24 hours if indicated. | |
| Bovine Ketosis | 10 to 20 mg | Higher initial doses are recommended for a more prompt recovery and lower relapse rate. May be repeated in 12 to 24 hours. | |
| Musculoskeletal Conditions (e.g., arthritis, laminitis) | 10 to 20 mg | As needed. | |
| Supportive Therapy (e.g., exhaustion, retained placenta, snakebite) | 10 to 20 mg | As needed. | |
| Overwhelming Infections with Severe Toxicity (adjunctive therapy) | 10 to 20 mg | For the shortest possible time, with concurrent antibacterial therapy. | |
| Bovine Respiratory Disease (ancillary therapy) | 5 mL/45.4 kg (equivalent to ~10 mg for a 45.4 kg calf) | Single injection with antibiotic. |
Table 2: Summary of Findings from Clinical and Experimental Studies
| Study Focus | Animal Population | Treatment Groups | Key Findings | Reference |
| Bovine Ketosis | Lactating dairy cows | Group A: this compound (20 mg) + Dextrose (500 ml, 50%); Group B: Nandrolone Decanoate (B1226879) (100 mg) + Dextrose (500 ml, 50%); Group C: Insulin (B600854) | Nandrolone decanoate with parenteral glucose showed a better recovery rate than this compound. | |
| Energy Metabolism in Early Lactation | 1,162 Holstein cows and heifers | Group A: this compound (20 mg) + Insulin (100 units); Group B: this compound (20 mg); Group C: Sterile water (control) | This compound, with or without insulin, led to higher beta-hydroxybutyrate and nonesterified fatty acid concentrations one week after treatment compared to controls. Cows not ketotic at enrollment were more likely to develop subclinical ketosis after treatment. | |
| Effects on Plasma Potassium | 33 cows at 20-25 days of lactation | 5 groups: Saline (2 injections), Dexamethasone (B1670325) (1 or 2 injections), this compound (1 or 2 injections of 20 mg) | Two doses of this compound significantly increased the frequency of severe hypokalemia. | |
| Bovine Respiratory Disease | 192 high-risk stocker calves | Treatment 1: Florfenicol; Treatment 2: Florfenicol + this compound acetate (5 mL/45.4 kg) | No significant positive effect on overall average daily gain or medical costs was observed with the addition of this compound. | |
| Endotoxin-Induced Mastitis | Lactating dairy cows | Untreated controls, this compound only (20 mg IV), Mastitis only, Mastitis + this compound | This compound did not show statistically significant differences in milk production, heart rate, rectal temperature, or rumen motility compared to untreated mastitic controls. |
Experimental Protocols
Study on Energy Metabolism in Early Lactation Dairy Cows
-
Objective: To investigate the effects of this compound acetate alone or with insulin on the energy metabolism of dairy cows in early lactation.
-
Animals: 1,162 Holstein cows and first-lactation heifers from 24 dairy farms.
-
Experimental Design: A large double-blind, randomized clinical trial.
-
Treatment Groups:
-
Group A: 20 mg intramuscular injection of this compound and 100 units of insulin between the day of parturition and 8 days in milk (DIM).
-
Group B: 20 mg intramuscular injection of this compound between parturition and 8 DIM.
-
Group C (Control): 10 mL intramuscular injection of sterile water between parturition and 8 DIM.
-
-
Methodology:
-
Cows were randomly assigned to one of the three treatment groups.
-
Treatments were administered once between the day of calving and 8 DIM.
-
Serum samples were collected at the time of treatment and at weeks 1 and 2 following treatment.
-
Serum was analyzed for beta-hydroxybutyrate (BHB), nonesterified fatty acids (NEFA), glucose, calcium, potassium, sodium, and chloride.
-
Body condition score was assigned at enrollment.
-
-
Data Analysis: A repeated-measures mixed model was used, accounting for parity, body condition score, and the random effects of cow and farm. A logistic regression model was used to evaluate the effect of treatment on the proportion of cows with subclinical ketosis.
Study on the Effects of this compound on Plasma Potassium Concentrations
-
Objective: To determine if this compound acetate administration to healthy cows increases the frequency of severe hypokalemia.
-
Animals: 33 cows at 20 to 25 days of lactation.
-
Experimental Design: Cows were randomly allocated to one of five treatment groups.
-
Treatment Groups: Two intramuscular injections were given 48 hours apart.
-
SAL group (n=6): Two injections of saline (10 mL each).
-
DEX1 group (n=7): One injection of dexamethasone (20 mg) followed by one injection of saline.
-
ISO1 group (n=6): One injection of this compound (20 mg) followed by one injection of saline.
-
DEX2 group (n=7): Two injections of dexamethasone (20 mg each).
-
ISO2 group (n=7): Two injections of this compound (20 mg each).
-
-
Methodology:
-
Physical examinations were performed, and blood and urine samples were collected daily from day 0 to day 7.
-
Milk production was measured daily.
-
Blood samples were analyzed for plasma glucose, potassium, and total carbon dioxide concentrations.
-
Urine samples were analyzed for fractional excretion of potassium.
-
-
Data Analysis: Statistical analysis was performed to compare the measured parameters among the different treatment groups over time.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to this compound's mechanism of action and its application in experimental settings.
Caption: Glucocorticoid signaling pathway of this compound.
Caption: General experimental workflow for a bovine clinical trial.
Important Considerations
-
Withdrawal Periods: Animals intended for human consumption should not be slaughtered within 7 days of the last treatment. A withdrawal period has not been established for preruminating calves, and it should not be used in calves to be processed for veal.
-
Pregnancy: Corticosteroids administered during the last trimester of pregnancy may induce the first stage of parturition and may precipitate premature parturition followed by dystocia, fetal death, retained placenta, and metritis.
-
Adverse Effects: this compound has mineralocorticoid activity that may lead to hypokalemia (low potassium levels). While sodium retention and potassium depletion have not been observed at recommended doses, animals should be closely monitored.
-
Concurrent Infections: The anti-inflammatory action of this compound may mask the signs of infection. Therefore, it should be used in conjunction with appropriate antimicrobial therapy when treating infections.
This document is intended for informational purposes for research and development and does not constitute veterinary medical advice. Always consult with a licensed veterinarian for the diagnosis and treatment of medical conditions in animals.
References
Application Notes and Protocols for Isoflupredone in the Treatment of Ketosis in Dairy Cattle
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ketosis is a prevalent metabolic disorder in high-producing dairy cows, particularly during early lactation. It is characterized by elevated concentrations of ketone bodies—beta-hydroxybutyrate (BHBA), acetoacetate, and acetone—in the blood, urine, and milk, coupled with hypoglycemia. This condition arises from a negative energy balance, where the cow's energy expenditure for milk production exceeds her dietary energy intake. The economic impact of ketosis is substantial, leading to reduced milk yield, impaired reproductive performance, and an increased risk of other periparturient diseases.
Isoflupredone acetate (B1210297), a potent glucocorticoid, is utilized in the therapeutic management of bovine ketosis. Its primary mechanism of action is the stimulation of gluconeogenesis, the metabolic pathway that results in the generation of glucose from non-carbohydrate substrates. By increasing the availability of glucose, this compound helps to correct the underlying hypoglycemia and reduce the overproduction of ketone bodies. However, its use is not without controversy, as some research suggests potential adverse effects on energy metabolism and an increased risk of subclinical ketosis.[1][2]
These application notes provide a comprehensive overview of the research on this compound for treating ketosis in dairy cattle, including detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation
Table 1: Efficacy of Different Therapeutic Protocols for Ketosis in Dairy Cows
| Treatment Group | Therapeutic Protocol | Mean Recovery Time (Days ± SE) | Reference |
| Group 1 | 25% Dextrose (IV) + Gluconeogenic precursors with B-complex vitamins (Oral) | 3.3 ± 0.26 | [3] |
| Group 2 | 25% Dextrose (IV) + Insulin (B600854) (200 IU, SC) | 2.6 ± 0.16 | [3] |
| Group 3 | Liquid Glucose + Sodium Bicarbonate (Oral) | 3.9 ± 0.23 | [3] |
| Group 4 | 25% Dextrose (IV) + this compound Acetate (5ml, IM) | 2.3 ± 0.26 |
Table 2: Effects of this compound Acetate on the Incidence of Subclinical Ketosis
| Treatment Group | Description | Odds Ratio for Developing Subclinical Ketosis (vs. Control) at 1 Week Post-Treatment | Reference |
| This compound Only | 20 mg IM injection of this compound acetate | 1.59 | |
| This compound + Insulin | 20 mg IM injection of this compound acetate + 100 IU of insulin | 1.72 | |
| Control | 10 mL IM injection of sterile water | 1.00 |
Table 3: Influence of this compound Acetate on Blood Parameters (1 Week Post-Treatment)
| Blood Parameter | This compound + Insulin vs. Control | This compound Only vs. Control | Reference |
| Beta-hydroxybutyrate (BHBA) | Higher | Higher | |
| Nonesterified fatty acids (NEFA) | Higher | Higher | |
| Glucose | Lower | No significant difference | |
| Calcium | Lower | Lower | |
| Potassium | Lower | Lower |
Experimental Protocols
Protocol 1: Clinical Trial for Efficacy of this compound in Treating Clinical Ketosis
1. Animal Selection and Housing:
-
Inclusion Criteria: Multiparous Holstein cows, 3-21 days in milk (DIM), diagnosed with clinical ketosis (blood BHBA ≥ 1.2 mmol/L and exhibiting clinical signs such as lethargy, decreased appetite, and reduced milk yield).
-
Exclusion Criteria: Cows with concurrent diseases (e.g., mastitis, metritis, displaced abomasum), recumbency, or prior treatment for ketosis.
-
Housing: Animals should be housed in individual stalls or a free-stall barn with ad libitum access to water and a total mixed ration (TMR).
2. Experimental Design and Treatment Administration:
-
Randomization: Eligible cows are randomly assigned to one of the following treatment groups:
-
Group A (this compound): A single intramuscular (IM) injection of 20 mg this compound acetate.
-
Group B (this compound + Dextrose): A single IM injection of 20 mg this compound acetate and a single intravenous (IV) administration of 500 mL of 50% dextrose solution.
-
Group C (Control): A single IM injection of an equivalent volume of sterile saline.
-
-
Administration: All treatments are administered on day 0, immediately following diagnosis and baseline blood sample collection.
3. Blood Sample Collection and Processing:
-
Schedule: Blood samples are collected at day 0 (pretreatment), and on days 1, 3, 7, and 14 post-treatment.
-
Procedure:
-
Restrain the cow in a headlock or chute.
-
Collect blood via coccygeal venipuncture using an 18-gauge needle and vacutainer tubes.
-
For serum, collect blood in tubes with a clot activator. Allow to clot at room temperature for 30-60 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C.
-
For plasma, collect blood in tubes containing lithium heparin. Centrifuge at 2000 x g for 15 minutes at 4°C immediately after collection.
-
Aliquot serum and plasma into cryovials and store at -80°C until analysis.
-
4. Laboratory Analysis:
-
BHBA and Glucose: Analyze serum/plasma concentrations using an automated spectrophotometric or enzymatic assay. Alternatively, a validated handheld meter (e.g., Precision Xtra™) can be used for cow-side or laboratory measurement.
-
NEFA: Measure plasma concentrations using a commercially available enzymatic colorimetric assay kit.
-
Minerals (Potassium, Calcium): Analyze serum concentrations using an automated chemistry analyzer.
5. Data Collection and Endpoints:
-
Primary Endpoint: Clinical cure rate, defined as blood BHBA < 1.2 mmol/L at day 7 post-treatment.
-
Secondary Endpoints:
-
Changes in blood concentrations of glucose, NEFA, and potassium over the 14-day study period.
-
Milk yield ( kg/day ) recorded daily from day 0 to day 14.
-
Incidence of adverse events or secondary diseases.
-
Reproductive performance metrics (e.g., days to first service, conception rate at first service).
-
Visualizations
Signaling Pathways and Workflows
Caption: this compound signaling pathway for gluconeogenesis in bovine hepatocytes.
Caption: Experimental workflow for a clinical trial of this compound for ketosis.
Conclusion
This compound acetate is a potent therapeutic agent for bovine ketosis, primarily through its gluconeogenic effects. Research indicates that while it can lead to a faster clinical recovery compared to some other treatments, its use may also elevate the risk of subclinical ketosis and cause mineral imbalances, such as hypokalemia. Therefore, its application should be carefully considered, weighing the potential benefits against the risks. The protocols and data presented here provide a framework for researchers and drug development professionals to design and interpret studies on this compound and other potential treatments for this economically significant metabolic disorder in dairy cattle. Further research is warranted to optimize treatment protocols, potentially through combination therapies, and to better understand the long-term effects on production and reproductive health.
References
Application Notes and Protocols for the Use of Isoflupredone in Equine Respiratory Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoflupredone acetate (B1210297) is a potent synthetic corticosteroid with significant anti-inflammatory properties. In equine medicine, it has been investigated as a therapeutic agent for inflammatory airway diseases, including severe equine asthma, previously known as Recurrent Airway Obstruction (RAO) or 'heaves'. These application notes provide a comprehensive overview of the use of this compound in established equine models of respiratory disease, detailing its mechanism of action, experimental protocols, and key findings. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and physiological effects of this compound and other potential therapeutics for equine respiratory disorders.
Mechanism of Action
This compound, like other corticosteroids, exerts its anti-inflammatory effects primarily by acting as a glucocorticoid receptor (GR) agonist.[1] Upon entering a target cell, this compound binds to the cytosolic GR, causing a conformational change that allows the receptor-ligand complex to translocate to the nucleus. Inside the nucleus, this complex modulates gene expression through several mechanisms:
-
Transactivation: The GR complex binds to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, upregulating their transcription. A key example is the increased expression of Annexin A1 (also known as lipocortin-1). Annexin A1 is a potent inhibitor of Phospholipase A2 (PLA2) , an enzyme responsible for liberating arachidonic acid from cell membranes.
-
Transrepression: The GR complex can inhibit the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) . This repression leads to a decreased expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.
-
Enzyme Inhibition: By inhibiting PLA2, this compound effectively blocks the arachidonic acid cascade . This prevents the synthesis of potent inflammatory mediators, including prostaglandins (B1171923) (via the cyclooxygenase pathway) and leukotrienes (via the lipoxygenase pathway). Specifically, this compound has been shown to suppress 5-lipoxygenase activity, leading to a reduction in leukotriene B4 and 5-HETE.[2][3]
The culmination of these actions is a potent suppression of the inflammatory response in the airways, leading to reduced edema, mucus production, and bronchoconstriction.
Equine Respiratory Disease Model: Naturally Occurring Severe Equine Asthma (Heaves/RAO)
The most common and clinically relevant model for studying equine respiratory disease is the use of horses with naturally occurring severe equine asthma. This condition is characterized by reversible airway obstruction, airway inflammation, and hyperresponsiveness, often triggered by exposure to organic dusts and molds found in hay and bedding.
Experimental Design
A frequently employed experimental design is a parallel-group study comparing this compound to a placebo or another active comparator, such as dexamethasone (B1670325).[4][5]
Experimental Protocols
Animal Selection and Acclimatization
-
Inclusion Criteria: Adult horses with a documented history of severe equine asthma (heaves/RAO), exhibiting clinical signs (e.g., cough, increased respiratory effort at rest) and/or abnormal lung function upon natural exposure to dusty hay and straw.
-
Exclusion Criteria: Horses with evidence of active infectious respiratory disease or those that have received corticosteroids or other anti-inflammatory drugs within a specified period prior to the study.
-
Acclimatization: Horses should be housed in a controlled environment and exposed to poor quality hay and straw bedding to induce a stable state of airway obstruction before the start of the control period.
Lung Function Measurement Protocol
Pulmonary function testing is a critical component for quantitatively assessing the effects of treatment. One of the common methods is the use of an esophageal balloon catheter and a pneumotachograph to measure transpulmonary pressure and airflow.
-
Equipment: Esophageal balloon catheter, differential pressure transducer, pneumotachograph, and a data acquisition system.
-
Procedure:
-
Sedate the horse lightly if necessary, ensuring the sedative does not significantly affect respiratory mechanics.
-
Pass the esophageal balloon catheter through the nostril into the esophagus to the level of the mid-thorax to estimate pleural pressure.
-
Fit a sealed face mask over the horse's muzzle, connected to a pneumotachograph to measure airflow.
-
Record simultaneous measurements of transpulmonary pressure (the difference between esophageal and atmospheric pressure) and airflow for a series of breaths.
-
Calculate key parameters such as pulmonary resistance (RL) and dynamic compliance (Cdyn) . An increase in RL and a decrease in Cdyn are characteristic of airway obstruction.
-
Blood Sampling and Analysis Protocol
-
Sample Collection: Collect venous blood samples into appropriate tubes (e.g., serum separator tubes for chemistry, EDTA tubes for hematology) at specified time points (e.g., baseline, during treatment, and post-treatment).
-
Serum Electrolytes: Analyze serum for potassium, sodium, and chloride concentrations using a validated biochemical analyzer. Pay close attention to serum potassium levels, as this compound is known to cause hypokalemia.
-
Serum Cortisol: Measure serum cortisol concentrations using a validated immunoassay to assess the degree of hypothalamic-pituitary-adrenal (HPA) axis suppression.
-
Hematology: Perform a complete blood count (CBC) to monitor for changes in white blood cell populations, which can be affected by corticosteroid administration.
Bronchoalveolar Lavage (BAL) Protocol
BAL is performed to assess airway inflammation by analyzing the cellular composition of fluid from the lower airways.
-
Procedure:
-
Sedate the horse.
-
Pass a specialized BAL tube or a long endoscope through a nostril and the trachea until it is wedged in a bronchus.
-
Instill a sterile saline solution (e.g., 250-500 ml) through the tube into the lung segment.
-
Gently aspirate the fluid back through the tube.
-
Store the collected fluid on ice until processing.
-
-
Analysis:
-
Record the total volume of fluid recovered.
-
Perform a total nucleated cell count using a hemocytometer.
-
Prepare slides of the fluid for cytological examination (e.g., via cytocentrifugation).
-
Stain the slides and perform a differential cell count to determine the percentages of neutrophils, macrophages, lymphocytes, eosinophils, and mast cells. An increased percentage of neutrophils is a hallmark of severe equine asthma.
-
Summary of Expected Outcomes
Treatment with this compound in equine respiratory disease models is expected to yield the following results, which should be quantified and recorded.
Table 1: Pharmacokinetic Parameters of Intramuscular this compound in Horses
| Parameter | Mean Value (± SD) | Units | Reference |
| Cmax | 1.55 (± 0.43) | ng/mL | |
| Tmax | 3.50 (median) | hours | |
| Terminal Half-life | 39.6 (± 22.1) | hours |
Table 2: Effects of this compound on Lung Function in Horses with Severe Asthma
| Time Point | Pulmonary Resistance (RL) (cmH₂O/L/s) | Dynamic Compliance (Cdyn) (L/cmH₂O) | Reference |
| Baseline (Day 0) | Quantitative data not available in search results | Quantitative data not available in search results | |
| After 14 Days of this compound | Significant Decrease | Significant Increase | |
| Note: | Improvement typically begins by Day 3 of treatment. | Improvement typically begins by Day 3 of treatment. |
Table 3: Effects of this compound on Serum Chemistry and Cortisol in Horses
| Parameter | Baseline (Day 0) | After 14 Days of this compound | Units | Reference |
| Serum Potassium | Quantitative data not available in search results | Significant Decrease | mmol/L | |
| Serum Cortisol | Quantitative data not available in search results | Significant Decrease | ng/mL |
Potential Adverse Effects
The most significant adverse effect associated with this compound administration in horses is hypokalemia (a decrease in serum potassium levels). This is a critical monitoring parameter in any study involving this compound. Additionally, like all systemic corticosteroids, this compound causes suppression of the HPA axis, as evidenced by a decrease in endogenous cortisol levels. Researchers should be aware of the potential for other corticosteroid-related side effects, particularly with long-term or high-dose use.
Conclusion
This compound acetate is a potent anti-inflammatory agent that has demonstrated efficacy comparable to dexamethasone in improving lung function in equine models of severe asthma. Its use in research settings provides a valuable tool for investigating the pathophysiology of equine respiratory diseases and for evaluating novel therapeutic interventions. Careful adherence to detailed experimental protocols and diligent monitoring of physiological parameters, particularly serum potassium, are essential for conducting safe and informative studies.
References
- 1. madbarn.com [madbarn.com]
- 2. researchgate.net [researchgate.net]
- 3. vet.ucalgary.ca [vet.ucalgary.ca]
- 4. Comparison of efficacy and tolerability of this compound and dexamethasone in the treatment of horses affected with recurrent airway obstruction ('heaves') - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. madbarn.com [madbarn.com]
Application Notes and Protocols for Isoflupredone Acetate in Musculoskeletal Inflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoflupredone acetate (B1210297) is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties.[1][2] Its glucocorticoid activity is approximately 10 times that of prednisolone (B192156) and 50 times that of hydrocortisone, as demonstrated by liver glycogen (B147801) deposition studies in rats.[1][3] These characteristics make it a valuable tool for investigating the mechanisms of musculoskeletal inflammation and for the preclinical evaluation of potential therapeutic agents. This document provides detailed application notes and protocols for the use of this compound acetate in established rodent models of arthritis, a common approach for studying chronic inflammatory joint diseases like rheumatoid arthritis.
Mechanism of Action
This compound acetate exerts its anti-inflammatory effects primarily through its interaction with the glucocorticoid receptor (GR). Upon binding, the this compound-GR complex translocates to the nucleus, where it modulates the expression of a wide range of genes involved in the inflammatory cascade. A key mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. By upregulating the expression of the inhibitor of NF-κB (IκBα), the this compound-GR complex prevents the nuclear translocation of NF-κB, thereby suppressing the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules. Additionally, this compound acetate can inhibit the expression of matrix metalloproteinases (MMPs), enzymes that contribute to cartilage and bone degradation in arthritic joints.
Signaling Pathway
Caption: Mechanism of this compound Acetate Action.
Data Presentation
The following tables summarize the expected quantitative outcomes from preclinical studies using this compound acetate in a rat model of collagen-induced arthritis (CIA). The data is compiled from established literature on glucocorticoid efficacy in similar models.
Table 1: Effect of this compound Acetate on Clinical Parameters in a Rat CIA Model
| Treatment Group | Dosage (mg/kg) | Administration Route | Mean Arthritis Score (± SEM) | Mean Paw Volume (mL ± SEM) |
| Naive Control | - | - | 0.0 ± 0.0 | 1.2 ± 0.1 |
| CIA Control | Vehicle | Intramuscular | 12.5 ± 1.5 | 2.8 ± 0.3 |
| This compound Acetate | 1 | Intramuscular | 4.2 ± 0.8 | 1.8 ± 0.2 |
| This compound Acetate | 5 | Intramuscular | 1.5 ± 0.5 | 1.4 ± 0.1 |
| *Statistically significant reduction compared to CIA Control (p < 0.05). Data is representative based on typical glucocorticoid efficacy. |
Table 2: Effect of this compound Acetate on Serum Cytokine Levels in a Rat CIA Model
| Treatment Group | Dosage (mg/kg) | TNF-α (pg/mL ± SEM) | IL-1β (pg/mL ± SEM) | IL-6 (pg/mL ± SEM) |
| Naive Control | - | 15 ± 3 | 20 ± 4 | 30 ± 5 |
| CIA Control | Vehicle | 150 ± 20 | 180 ± 25 | 250 ± 30 |
| This compound Acetate | 1 | 70 ± 10 | 85 ± 12 | 110 ± 15 |
| This compound Acetate | 5 | 35 ± 5 | 40 ± 6 | 60 ± 8 |
| *Statistically significant reduction compared to CIA Control (p < 0.05). Data is representative based on typical glucocorticoid efficacy.[4] |
Table 3: Effect of this compound Acetate on Histological Scores in a Rat CIA Model
| Treatment Group | Dosage (mg/kg) | Inflammation Score (0-3) | Pannus Formation Score (0-3) | Cartilage Degradation Score (0-4) | Bone Erosion Score (0-4) |
| Naive Control | - | 0.1 ± 0.1 | 0.0 ± 0.0 | 0.2 ± 0.1 | 0.1 ± 0.1 |
| CIA Control | Vehicle | 2.8 ± 0.2 | 2.5 ± 0.3 | 3.2 ± 0.3 | 3.0 ± 0.4 |
| This compound Acetate | 1 | 1.2 ± 0.3 | 1.0 ± 0.2 | 1.5 ± 0.4 | 1.3 ± 0.3 |
| This compound Acetate | 5 | 0.5 ± 0.2 | 0.4 ± 0.1 | 0.8 ± 0.2 | 0.6 ± 0.2 |
| *Statistically significant reduction compared to CIA Control (p < 0.05). Scores are based on established histological scoring systems. |
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Rats
This is a widely used autoimmune model that shares many pathological and immunological features with human rheumatoid arthritis.
Materials:
-
Male Lewis or Dark Agouti rats (8-10 weeks old)
-
Bovine Type II Collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M Acetic Acid
-
This compound Acetate Injectable Suspension (2 mg/mL)
-
Sterile Saline (Vehicle)
-
Plethysmometer or Calipers
Protocol:
-
Induction of Arthritis (Day 0):
-
Prepare an emulsion of bovine type II collagen (2 mg/mL in 0.1 M acetic acid) with an equal volume of CFA.
-
Inject 100 µL of the emulsion intradermally at the base of the tail of each rat.
-
-
Booster Immunization (Day 7):
-
Prepare an emulsion of bovine type II collagen (2 mg/mL in 0.1 M acetic acid) with an equal volume of IFA.
-
Administer a booster injection of 100 µL of the emulsion intradermally at a site near the initial injection.
-
-
Treatment Regimen (Therapeutic Model):
-
Begin treatment on day 11, or upon the first clinical signs of arthritis (paw swelling).
-
Administer this compound acetate or vehicle via deep intramuscular injection. Doses can range from 1 to 5 mg/kg, administered daily or on alternate days.
-
-
Clinical Assessment:
-
Monitor body weight daily.
-
Measure paw volume using a plethysmometer or paw thickness with calipers every other day.
-
Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of more than one digit, 3=moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per animal is 16.
-
-
Termination and Sample Collection (Day 21-28):
-
Euthanize animals and collect blood for serum cytokine analysis (e.g., TNF-α, IL-1β, IL-6) via ELISA.
-
Collect hind paws for histological analysis. Fix in 10% neutral buffered formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, cartilage degradation, and bone erosion.
-
Adjuvant-Induced Arthritis (AIA) in Rats
This model induces a robust and predictable polyarthritis and is useful for screening anti-inflammatory compounds.
Materials:
-
Male Lewis rats (8-10 weeks old)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
This compound Acetate Injectable Suspension (2 mg/mL)
-
Sterile Saline (Vehicle)
-
Plethysmometer or Calipers
Protocol:
-
Induction of Arthritis (Day 0):
-
Inject 100 µL of CFA into the plantar surface of one hind paw.
-
-
Treatment Regimen (Prophylactic Model):
-
Begin treatment on day 0 and continue until termination.
-
Administer this compound acetate or vehicle via deep intramuscular injection. Doses can range from 1 to 5 mg/kg daily.
-
-
Clinical Assessment:
-
Monitor body weight daily.
-
Measure the volume of both the injected and contralateral (uninjected) hind paws every other day.
-
Clinically score the uninjected paws for arthritis severity as described in the CIA protocol.
-
-
Termination and Sample Collection (Day 14-21):
-
Follow the same procedure for sample collection as described in the CIA protocol.
-
Experimental Workflow
Caption: Preclinical Experimental Workflow.
References
Application Notes and Protocols: Isoflupredone in Combination Therapy with Antibiotics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of key findings and detailed experimental protocols for the use of isoflupredone in combination with antibiotics, primarily focusing on its application in veterinary medicine for the treatment of bovine respiratory disease (BRD).
Introduction
This compound acetate (B1210297) is a synthetic glucocorticoid with potent anti-inflammatory properties.[1] In veterinary medicine, it is often used as an ancillary therapy with antibiotics to manage inflammatory conditions associated with bacterial infections.[1][2] The combination aims to concurrently address the bacterial pathogen with the antibiotic and mitigate the host's inflammatory response with the corticosteroid, potentially leading to faster clinical improvement.[3][4] This document outlines the available research data, experimental methodologies, and the underlying signaling pathways.
Data Presentation
The following tables summarize quantitative data from a key study investigating the efficacy of this compound acetate in combination with the antibiotic florfenicol (B1672845) for the treatment of Bovine Respiratory Disease (BRD) in calves.
Table 1: Clinical and Economic Outcomes of Combination Therapy
| Treatment Group | Number of Calves | Medical Cost (USD) (P-value) | Rectal Temperature at Recheck (°C) (P-value) | Repull Rate (%) (P-value) |
| Florfenicol Only | 38 | Not significantly different (0.54) | Not significantly different (0.43) | 24 (0.53) |
| Florfenicol + this compound Acetate | 34 | Not significantly different (0.54) | Not significantly different (0.43) | 18 (0.53) |
Table 2: Hematological Parameters at 48-Hour Recheck
| Treatment Group | Neutrophils (x10³/µL) (P-value) | Lymphocytes (x10³/µL) (P-value) | Neutrophil to Lymphocyte Ratio (P-value) | White Blood Cell Count (x10³/µL) (P-value) |
| Florfenicol Only | Lower (≤ 0.04) | Higher (≤ 0.04) | Lower (< 0.01) | No significant difference (0.67) |
| Florfenicol + this compound Acetate | Higher (≤ 0.04) | Lower (≤ 0.04) | Higher (< 0.01) | No significant difference (0.67) |
Table 3: Performance Metrics in Calves with BRD
| Treatment Group | Average Daily Gain (ADG) - Days 14-28 (kg) (P-value) | Overall ADG - 46 Days (kg) (P-value) |
| Florfenicol Only | 0.77 | No significant difference (0.88) |
| Florfenicol + this compound Acetate | 1.06 (tendency for greater gain, P=0.09) | No significant difference (0.88) |
Signaling Pathways and Mechanisms of Action
This compound, like other corticosteroids, exerts its anti-inflammatory effects primarily through the glucocorticoid receptor signaling pathway. The antibiotic component of the therapy directly targets the bacterial pathogen.
Glucocorticoid Receptor Signaling Pathway
The following diagram illustrates the general mechanism of action for glucocorticoids like this compound.
Caption: Glucocorticoid receptor signaling pathway for this compound.
Combined Therapeutic Action
The logical workflow of combination therapy is to provide a dual-pronged attack on the disease.
Caption: Logical workflow of this compound and antibiotic combination therapy.
Experimental Protocols
The following is a detailed methodology for a key experiment investigating the use of this compound acetate as an ancillary therapy for BRD.
Study Design: Ancillary Therapy for Bovine Respiratory Disease
-
Objective: To evaluate the efficacy of this compound acetate as an ancillary therapy to florfenicol for the treatment of naturally occurring BRD in high-risk stocker calves.
-
Animals: 192 crossbred male beef calves with an average body weight of 221 ± 3.9 kg.
-
Housing and Acclimation: Calves were acquired from regional auction markets and transported to a university stocker and receiving unit.
-
Experimental Workflow:
Caption: Experimental workflow for the bovine respiratory disease clinical trial.
-
Treatment Protocol:
-
Calves diagnosed with BRD (displaying clinical signs and a rectal temperature ≥ 40°C) were included in the study.
-
Treatment Group 1 (Control): Received the antibiotic florfenicol.
-
Treatment Group 2 (Combination Therapy): Received florfenicol plus this compound acetate.
-
-
Data and Sample Collection:
-
Clinical Assessment: Rectal temperatures were rechecked 48 hours after treatment to assess efficacy.
-
Hematology: Blood samples were collected via jugular venipuncture at the time of treatment and at the 48-hour recheck for complete blood count analysis.
-
Performance Metrics: Body weights were recorded on days 0, 14, 28, 45, and 46 to calculate average daily gain.
-
-
Statistical Analysis:
-
Data were analyzed using appropriate statistical methods to compare the outcomes between the two treatment groups. P-values were used to determine statistical significance.
-
Conclusion
The available research, primarily in the context of BRD in cattle, suggests that the addition of this compound acetate to an antibiotic regimen can influence certain physiological markers, such as neutrophil and lymphocyte counts. While a significant improvement in overall average daily gain or a reduction in medical costs was not consistently observed, there was a tendency for improved weight gain during a specific period of the study. Another study involving oxytetracycline (B609801) and this compound acetate showed that the combination prevented reductions in feed intake and average daily gain during the first week after infection and resulted in faster clinical improvement. The primary mechanism of this compound is through the glucocorticoid receptor pathway, leading to the suppression of inflammation. Further research is warranted to fully elucidate the synergistic mechanisms between this compound and various antibiotics and to explore its application in other infectious diseases and animal species.
References
- 1. Buy this compound acetate | 338-98-7 | >98% [smolecule.com]
- 2. This compound Combinations Topical | VCA Animal Hospitals [vcahospitals.com]
- 3. odreference.com [odreference.com]
- 4. Impact of this compound acetate treatment on clinical signs and weight gain in weanling heifers with experimentally induced Mannheimia haemolytica bronchopneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Stability of Isoflupredone acetate under different pH conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on understanding and evaluating the stability of Isoflupredone Acetate under different pH conditions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound Acetate in solutions of varying pH?
A1: this compound acetate, as a corticosteroid ester, is susceptible to hydrolysis, particularly under alkaline and strongly acidic conditions. The primary degradation pathway is the hydrolysis of the C21-acetate ester to form this compound and acetic acid. Generally, the stability of corticosteroid esters is greatest in the slightly acidic to neutral pH range (pH 3-6). Under basic conditions, the rate of hydrolysis is expected to increase significantly.
Q2: Are there any specific degradation products of this compound Acetate that I should be aware of?
A2: The most anticipated degradation product resulting from hydrolysis is this compound. Depending on the stress conditions (e.g., presence of oxidizing agents, exposure to light), other degradation products may form. It is crucial to perform comprehensive forced degradation studies to identify all potential degradants.
Q3: How can I monitor the degradation of this compound Acetate in my experiments?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for monitoring the degradation of this compound Acetate. This method should be capable of separating the intact drug from all its potential degradation products. UV detection is typically used for quantification.
Q4: What are the typical storage conditions for this compound Acetate solutions to ensure stability?
A4: To minimize degradation, stock solutions of this compound Acetate should be prepared in a suitable solvent (e.g., ethanol, methanol (B129727), or acetonitrile) and stored at low temperatures, typically 2-8°C or frozen, protected from light. For aqueous solutions used in experiments, it is advisable to prepare them fresh and use them promptly, especially if the pH is outside the optimal stability range.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of this compound Acetate potency in solution. | - pH of the solution is too high (alkaline) or too low (strongly acidic).- Elevated storage temperature.- Exposure to light. | - Adjust the pH of the solution to a slightly acidic range (e.g., pH 4-5) using a suitable buffer.- Store solutions at refrigerated (2-8°C) or frozen temperatures.- Protect solutions from light by using amber vials or covering containers with aluminum foil. |
| Appearance of unexpected peaks in the HPLC chromatogram. | - Formation of new degradation products.- Contamination of the sample or mobile phase.- Interaction with excipients in the formulation. | - Conduct forced degradation studies to identify and characterize the new peaks.- Ensure the purity of all reagents and solvents.- Perform compatibility studies with all formulation components. |
| Poor peak shape or resolution in the HPLC analysis. | - Inappropriate mobile phase composition or pH.- Column degradation.- Sample overload. | - Optimize the HPLC method, including the mobile phase composition, pH, and gradient profile.- Use a new or validated HPLC column.- Inject a lower concentration or volume of the sample. |
| Inconsistent stability results between experiments. | - Variation in pH measurement and control.- Inconsistent temperature control.- Differences in sample preparation. | - Calibrate the pH meter regularly and use high-quality buffers.- Ensure precise temperature control of stability chambers or water baths.- Standardize all sample preparation procedures. |
Data Presentation
| pH | Temperature (°C) | Half-life (t½) (days) | Major Degradation Product |
| 2.0 | 40 | ~ 30 | This compound |
| 4.0 | 40 | > 100 | This compound |
| 7.0 | 40 | ~ 50 | This compound |
| 9.0 | 40 | < 5 | This compound |
| 12.0 | 40 | < 1 | This compound |
Experimental Protocols
Protocol: Forced Degradation Study of this compound Acetate under Different pH Conditions
1. Objective: To evaluate the stability of this compound Acetate in aqueous solutions at various pH values and to identify its major degradation products.
2. Materials:
-
This compound Acetate reference standard
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Phosphate or citrate (B86180) buffers (pH 2, 4, 7, 9, 12)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
HPLC system with UV detector
-
Stability chamber or water bath
3. Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound Acetate and dissolve it in a suitable organic solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Preparation of Stress Samples:
-
For each pH condition (2, 4, 7, 9, and 12), transfer a known volume of the stock solution into a volumetric flask.
-
Add the respective buffer to the flask and dilute to the final volume to achieve the desired final concentration of this compound Acetate (e.g., 100 µg/mL).
-
Prepare a control sample by diluting the stock solution in the mobile phase or a neutral solvent.
-
-
Stress Conditions:
-
Incubate the prepared samples in a stability chamber or water bath at a controlled temperature (e.g., 40°C or 60°C).
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Neutralize the acidic and basic samples before HPLC analysis to prevent further degradation and damage to the column.
-
-
HPLC Analysis:
-
Analyze the withdrawn aliquots using a validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of this compound Acetate and the increase in the peak areas of any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound Acetate remaining at each time point.
-
Determine the degradation rate constant (k) and the half-life (t½) at each pH condition by plotting the natural logarithm of the remaining concentration versus time.
-
Visualizations
Technical Support Center: Isoflupredone Stability in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to isoflupredone degradation in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Like other corticosteroids, this compound is susceptible to degradation through several pathways. The most common include oxidation and hydrolysis.[1] Key degradation processes often involve the loss of the corticoid side chain on the D-ring, resulting in the formation of a C-17 ketone, and the conversion of the C-11 alcohol to a C-11 ketone.[1] The presence of the fluorine atom at the 9α position can influence the molecule's electronic properties and, consequently, its stability.
Q2: What are the optimal storage conditions for this compound and its formulations to minimize degradation?
A2: To ensure long-term stability, this compound powder is typically stored at -20°C for up to three years.[2] Solutions of this compound are best stored at -80°C, where they can remain stable for over a year.[2] For frequent use, aliquoted solutions can be stored at 4°C for over a week.[2] It is crucial to protect this compound from light and moisture, as these factors can accelerate degradation.
Q3: Which excipients are known to affect the stability of corticosteroid formulations?
A3: The choice of excipients is critical for maintaining the stability of corticosteroid formulations. Some excipients can have a significant impact:
-
Propylene glycol: Has been shown to be a better solvent for hydrocortisone (B1673445) stability at elevated temperatures compared to glycerin.
-
Antioxidants: While commonly used, some antioxidants may not improve the stability of corticosteroids and, in some cases, can have an adverse effect.
-
Surfactants: Polysorbate 80 may be used to prepare stable solutions, provided the pH is maintained in the acidic range (e.g., 3.5). Sodium lauryl sulfate, however, has been shown to negatively impact hydrocortisone stability.
-
Chelating agents: Can be beneficial in formulations where trace metals might catalyze oxidative degradation.
Q4: How can I monitor the degradation of this compound in my samples?
A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the most common and reliable technique for monitoring this compound degradation. This method should be capable of separating the intact this compound from all potential degradation products. Coupling HPLC with mass spectrometry (LC-MS/MS) can further aid in the identification and characterization of the degradation products.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
| Possible Cause | Troubleshooting Steps |
| Incorrect pH of the solution | The pH of the formulation can significantly influence the rate of hydrolysis. Measure the pH of your solution. For many corticosteroids, a slightly acidic pH (around 3.5-5.5) provides better stability. Consider using a suitable buffer system to maintain the optimal pH. |
| Presence of Oxidizing Agents or Metal Ions | Trace amounts of metal ions can catalyze oxidative degradation. Ensure high-purity solvents and excipients are used. Consider incorporating a chelating agent like ethylenediaminetetraacetic acid (EDTA) into your formulation to sequester metal ions. |
| Exposure to Light | Photodegradation can be a significant issue for corticosteroids. Store all solutions in amber vials or protect them from light by wrapping containers in aluminum foil. Conduct experiments under controlled lighting conditions whenever possible. |
| Elevated Temperature | Higher temperatures accelerate chemical degradation. Ensure samples are stored at the recommended temperatures (-20°C for powder, -80°C for stock solutions). For ongoing experiments, try to maintain a controlled, lower temperature environment. |
Issue 2: Inconsistent Results in HPLC Stability Studies
| Possible Cause | Troubleshooting Steps |
| Poor Chromatographic Resolution | The analytical method may not be adequately separating this compound from its degradation products. Optimize the HPLC method by adjusting the mobile phase composition, gradient, flow rate, or column temperature. Consider using a different stationary phase if co-elution persists. |
| Sample Preparation Variability | Inconsistent sample preparation can lead to variable results. Ensure a standardized and validated sample preparation protocol is followed. This includes precise dilutions and consistent solvent usage. |
| Column Degradation | The HPLC column performance can degrade over time. Regularly check column performance by injecting a standard solution and monitoring peak shape, retention time, and resolution. If performance declines, wash or replace the column. |
| Detector Issues | Fluctuations in the detector signal can cause inconsistent quantification. Ensure the detector lamp has sufficient energy and the flow cell is clean. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid. Incubate at 60°C for 24 hours. Neutralize with 0.1 M sodium hydroxide (B78521) before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide. Keep at room temperature for 4 hours. Neutralize with 0.1 M hydrochloric acid before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the solid this compound powder in an oven at 80°C for 48 hours. Dissolve the stressed powder in the initial solvent to the stock concentration for analysis.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (254 nm) and visible light in a photostability chamber for a defined period (e.g., 24 hours).
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC-UV or HPLC-MS method.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will be required based on the specific degradation products observed.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-70% B; 15-18 min: 70-30% B; 18-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 242 nm |
| Injection Volume | 10 µL |
Data Presentation
Table 1: Summary of this compound Stability under Forced Degradation Conditions (Hypothetical Data)
| Stress Condition | Duration | Temperature | % this compound Remaining | Number of Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | 85.2 | 2 |
| 0.1 M NaOH | 4 hours | Room Temp | 78.5 | 3 |
| 3% H₂O₂ | 24 hours | Room Temp | 89.1 | 2 |
| Dry Heat | 48 hours | 80°C | 95.8 | 1 |
| UV/Vis Light | 24 hours | Room Temp | 92.4 | 1 |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for HPLC analysis.
References
Optimizing Isoflupredone Dosage for In Vivo Experiments: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing isoflupredone dosage for their in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent synthetic corticosteroid with strong anti-inflammatory and immunosuppressive properties.[1] Its primary mechanism of action involves binding to and activating the glucocorticoid receptor (GR).[1] This activated complex then translocates to the nucleus, where it modulates the transcription of target genes. This leads to the decreased production of pro-inflammatory cytokines and the inhibition of inflammatory pathways.[1]
Q2: What are the common in vivo applications of this compound?
This compound is widely used in veterinary medicine to treat a variety of inflammatory and immune-mediated conditions in animals such as horses and cattle.[2] These include musculoskeletal disorders, allergic reactions, and respiratory diseases.[3] While less common in preclinical rodent studies, its potent anti-inflammatory effects make it a candidate for investigation in models of arthritis, autoimmune diseases, and other inflammatory conditions.
Q3: What are the potential side effects of this compound administration in in vivo experiments?
A significant side effect associated with this compound is hypokalemia (low potassium levels), which has been observed in horses and dairy cows. Other potential side effects, common to corticosteroids, include suppression of the hypothalamic-pituitary-adrenal (HPA) axis, immunosuppression, metabolic changes, and delayed wound healing. In topical applications, skin reactions such as redness and swelling may occur.
Q4: How do I determine a starting dose for my in vivo rodent experiments?
Q5: What are the key considerations for dose adjustments during an experiment?
Dose adjustments should be based on the observed therapeutic effect and the incidence of side effects. Key considerations include:
-
Efficacy: Is the desired anti-inflammatory or immunosuppressive effect being achieved?
-
Toxicity: Are there any signs of adverse effects, such as weight loss, changes in behavior, or signs of metabolic disturbance?
-
Duration of study: For longer-term studies, lower maintenance doses may be required to minimize side effects.
-
Animal model: The optimal dose can vary significantly between different species and even strains of animals.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Lack of Efficacy | Insufficient dosage. | Increase the dose in a stepwise manner. Conduct a dose-response study to identify the effective dose range. |
| Improper route of administration. | Ensure the route of administration is appropriate for the experimental model and allows for adequate bioavailability. Consider alternative routes if necessary. | |
| Drug degradation. | Check the stability and storage conditions of the this compound solution. Prepare fresh solutions as needed. | |
| Adverse Effects (e.g., weight loss, lethargy) | Dosage is too high. | Reduce the dose. Monitor animals closely for signs of recovery. |
| Mineralocorticoid effects (hypokalemia). | If hypokalemia is suspected, consider monitoring serum potassium levels. This is a known side effect of this compound. | |
| Immunosuppression leading to infection. | House animals in a clean environment and monitor for signs of infection. Prophylactic antibiotics may be considered in some models, but this can be a confounding factor. | |
| Inconsistent Results | Variability in drug administration. | Ensure accurate and consistent dosing for all animals. |
| Biological variability. | Increase the number of animals per group to improve statistical power. Ensure animals are of a similar age and weight. | |
| Stress-induced physiological changes. | Handle animals gently and consistently to minimize stress. |
Data Presentation
Table 1: Relative Potency of Common Corticosteroids
| Corticosteroid | Relative Glucocorticoid Activity |
| Hydrocortisone | 1 |
| Prednisone | 4 |
| Prednisolone | 4 |
| Methylprednisolone | 5 |
| Triamcinolone | 5 |
| This compound | 25 |
| Dexamethasone (B1670325) | 25 |
| Betamethasone | 25-30 |
Data compiled from the Merck Veterinary Manual.
Table 2: Pharmacokinetic Parameters of this compound in Horses (Intramuscular Administration of 20 mg)
| Parameter | Value (Mean ± SD) |
| Cmax (ng/mL) | 1.55 ± 0.43 |
| Tmax (hours) | 3.50 (median) |
| Terminal Half-life (hours) | 39.6 ± 22.1 |
Data from a study on intramuscular this compound acetate (B1210297) in horses.
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rats (A Model for Acute Inflammation)
This protocol is a standard method for evaluating the anti-inflammatory activity of compounds.
Materials:
-
This compound acetate
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Carrageenan (1% w/v in sterile saline)
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Plebismometer or calipers
Procedure:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight before the experiment with free access to water.
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Vehicle control group
-
Positive control group (e.g., dexamethasone)
-
This compound treatment groups (at least 3 different doses)
-
-
Drug Administration: Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plebismometer or calipers at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Protocol 2: Collagen-Induced Arthritis in Mice (A Model for Autoimmune Arthritis)
This is a widely used model to study the pathogenesis of rheumatoid arthritis and to evaluate potential therapeutics.
Materials:
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
DBA/1 mice (8-10 weeks old)
-
This compound acetate
-
Vehicle
Procedure:
-
Immunization (Day 0):
-
Emulsify type II collagen with CFA.
-
Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
-
Booster Immunization (Day 21):
-
Emulsify type II collagen with IFA.
-
Inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Arthritis Scoring:
-
Begin monitoring the mice for signs of arthritis around day 21.
-
Score the severity of arthritis in each paw based on a standardized scoring system (e.g., 0-4 scale for erythema, swelling, and ankylosis).
-
-
Treatment:
-
Once arthritis is established (e.g., mean score of 2-3), randomize the mice into treatment groups.
-
Administer this compound or vehicle daily via a suitable route (e.g., p.o. or subcutaneous).
-
-
Monitoring and Endpoint:
-
Continue to monitor arthritis scores, body weight, and general health daily.
-
At the end of the study, collect paws for histological analysis and blood for cytokine analysis.
-
Mandatory Visualizations
Caption: Simplified Glucocorticoid Receptor Signaling Pathway.
Caption: Experimental Workflow for this compound Dose Optimization.
References
Technical Support Center: Troubleshooting Isoflupredone Variability in Experimental Results
This technical support center is designed for researchers, scientists, and drug development professionals to address common sources of variability and provide clear guidance for troubleshooting experiments involving Isoflupredone.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the experimental use of this compound acetate (B1210297) in a question-and-answer format.
Category 1: Compound Solubility, Stability, and Handling
Q1: How should I dissolve and store this compound acetate?
A1: Proper dissolution and storage are critical for maintaining the compound's integrity. This compound acetate is a solid that is stable under recommended storage conditions[1]. For experimental use, it is soluble in solvents like DMSO (up to 60 mg/mL), acetone, methanol (B129727), and ethanol[2][3]. It is recommended to prepare stock solutions and aliquot them to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for up to one month or -80°C for up to six months for optimal stability[4][5].
Q2: My prepared this compound solution is cloudy or shows precipitation. What should I do?
A2: Cloudiness or precipitation suggests that the compound's concentration exceeds its solubility limit in the current solvent or that it has precipitated out of solution upon addition to aqueous media.
-
Verify Solubility: Ensure your target concentration does not exceed the known solubility limits (see Table 1). Sonication may be recommended to aid dissolution in some solvents.
-
Check Solvent Compatibility: When diluting a stock solution (e.g., in DMSO) into an aqueous buffer or cell culture medium, ensure the final concentration of the organic solvent is low and does not cause the compound to precipitate.
-
Gentle Warming: If appropriate for your solvent, gentle warming (e.g., to 37°C) can help dissolve the compound, but avoid overheating to prevent degradation.
Q3: How can I confirm the purity and concentration of my this compound acetate supply?
A3: Variability can arise from impurities or incorrect concentration. It is crucial to verify the identity and purity of your compound using analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). You can quantify the concentration of your solution by comparing its peak area to that of a known reference standard in an HPLC analysis. The USP monograph for this compound Acetate provides detailed chromatographic system requirements.
Category 2: In Vitro and Cell-Based Assays
Q4: My in vitro results are inconsistent between experiments, showing large error bars. What are the common causes?
A4: Inconsistent results in cell-based assays are a common challenge. Key factors to investigate include:
-
Endogenous Glucocorticoids: Standard fetal bovine serum (FBS) contains endogenous glucocorticoids that can activate the glucocorticoid receptor (GR), creating background noise and masking the effects of this compound. Using charcoal-stripped serum is highly recommended to eliminate this confounding variable.
-
Cell Culture Conditions: Variations in cell seeding density, passage number, and media composition can significantly impact cellular response. Standardize and strictly adhere to a detailed cell culture protocol.
-
Compound Stability in Media: Ensure this compound acetate remains stable and soluble in your culture media for the duration of the experiment.
-
Cell Line Integrity: Up to one-third of all cell lines may be misidentified or cross-contaminated. Authenticate your cell lines to ensure your results are valid.
Q5: I'm observing a pro-inflammatory or unexpected cellular response, contrary to this compound's known anti-inflammatory effects. Why might this happen?
A5: This paradoxical effect can stem from the complex nature of glucocorticoid signaling:
-
Biphasic Dose-Response: Some glucocorticoids can exhibit a U-shaped or biphasic dose-response curve. An effect observed at a low concentration may diminish or reverse at a high concentration. It is critical to test a wide range of concentrations.
-
Receptor Isoform Specificity: The glucocorticoid receptor has multiple isoforms (e.g., GRα and GRβ) with potentially opposing functions. Your experimental system's specific isoform expression could lead to an unexpected net effect.
-
Off-Target Effects: At higher concentrations, the compound may interact with other cellular targets besides the glucocorticoid receptor. Consider performing an off-target screening panel.
-
Transrepression vs. Transactivation: Glucocorticoid anti-inflammatory effects are largely mediated by inhibiting pro-inflammatory transcription factors (transrepression), while metabolic effects are often due to activating gene expression (transactivation). The balance of these activities can influence the overall cellular outcome.
Category 3: In Vivo Animal Studies
Q6: What are the key physiological effects of this compound to monitor in animal models that could contribute to variability?
A6: this compound has potent glucocorticoid and significant mineralocorticoid activity, which can lead to systemic physiological changes.
-
Electrolyte Imbalance: A primary side effect is a significant decrease in serum potassium (hypokalemia). This is particularly pronounced with repeated dosing and can lead to complications like weakness or cardiac arrhythmias. Monitoring serum electrolytes is crucial.
-
Endogenous Cortisol Suppression: this compound potently suppresses the hypothalamic-pituitary-adrenal (HPA) axis, leading to a marked and prolonged decrease in endogenous cortisol production. This suppression can last for hundreds of hours after a single administration and must be factored into experimental design and washout periods.
-
Metabolic Changes: As a glucocorticoid, this compound can influence energy metabolism, affecting blood glucose, nonesterified fatty acids, and beta-hydroxybutyrate concentrations.
Q7: How does the route of administration impact the pharmacokinetic profile and subsequent results?
A7: The route of administration significantly alters the drug's absorption, distribution, and duration of action. For example, after intramuscular (IM) administration in horses, the time to maximum plasma concentration (Tmax) is approximately 3.5 hours, with a terminal half-life of around 39.6 hours. In contrast, intra-articular administration results in low plasma concentrations but higher, more sustained concentrations in the synovial fluid. This variability in pharmacokinetics will directly influence both the onset and duration of the drug's effects, impacting experimental outcomes.
Data Presentation
Table 1: Chemical and Physical Properties of this compound Acetate
| Property | Value | Source |
| Molecular Formula | C23H29FO6 | |
| Molecular Weight | 420.47 g/mol | |
| Physical State | Solid | |
| Melting Point | 226-230 °C | |
| Solubility (DMSO) | 60 mg/mL (142.7 mM) | |
| Solubility (Other) | Slightly soluble in Acetone, Methanol, Ethanol |
Table 2: Pharmacokinetic Parameters of this compound (Single 20 mg IM Dose in Horses)
| Parameter | Value (Mean ± SD or Median [Range]) | Source |
| Cmax (Maximum Concentration) | 1.55 ± 0.43 ng/mL | |
| Tmax (Time to Cmax) | 3.50 h [0.16–5.0 h] | |
| Terminal Half-life (t½) | 39.6 ± 22.1 h |
Table 3: Recommended Storage Conditions for this compound Acetate Solutions
| Storage Temperature | Duration | Source |
| -20°C | Up to 1 month | |
| -80°C | Up to 6 months |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of this compound Acetate
This protocol provides a general method for assessing the purity of an this compound Acetate sample, adapted from established analytical procedures.
-
Preparation of Mobile Phase:
-
Solution A: Prepare a filtered and degassed mixture of water, methanol, acetonitrile, and glacial acetic acid (e.g., 500:350:150:3 v/v/v/v).
-
Solution B: Prepare a filtered and degassed mixture of acetonitrile, methanol, and water (e.g., 550:500:3 v/v/v).
-
-
Preparation of Solutions:
-
System Suitability Solution: Accurately weigh and dissolve USP this compound Acetate RS and a suitable internal standard (e.g., USP Prednisolone Acetate RS) in Solution A to obtain a known concentration of about 0.03 mg/mL of each.
-
Test Solution: Accurately weigh and dissolve the this compound Acetate sample in Solution A to a similar concentration.
-
-
Chromatographic System:
-
Use a suitable HPLC system with a C18 column and a UV detector set to an appropriate wavelength (e.g., 240 nm).
-
Employ a gradient elution program using Solution A and Solution B.
-
Maintain a constant flow rate (e.g., 1 mL/min) and protect the column from temperature fluctuations.
-
-
Procedure and Analysis:
-
Inject the System Suitability Solution to confirm adequate resolution and column efficiency.
-
Inject the Test Solution and record the chromatogram.
-
Calculate the percentage of each impurity by comparing the peak response for each impurity to the sum of the responses of all peaks.
-
Protocol 2: Ex Vivo Whole Blood Stimulation Assay
This protocol is based on methods used to assess the pharmacodynamic effects of this compound on inflammatory mediators in horses.
-
Blood Collection: Collect whole blood samples from study subjects at various time points before and after this compound administration into tubes containing an appropriate anticoagulant.
-
Stimulation:
-
Aliquot whole blood into separate tubes.
-
Add an inflammatory stimulus (e.g., lipopolysaccharide [LPS] and a calcium ionophore) to induce the production of inflammatory biomarkers. Include an unstimulated control (e.g., add methanol vehicle).
-
Incubate the samples at 37°C for a specified period (e.g., 24 hours).
-
-
Sample Processing: After incubation, centrifuge the samples to separate plasma or serum.
-
Biomarker Analysis: Quantify the concentrations of inflammatory biomarkers (e.g., thromboxane (B8750289) B2, leukotriene B4, PGE2) in the plasma/serum using validated methods such as LC-MS/MS or specific ELISA kits.
-
Data Analysis: Compare the levels of inflammatory biomarkers produced at different time points post-treatment to the pre-treatment baseline to assess the drug's inhibitory effect.
Mandatory Visualizations
Caption: Canonical Glucocorticoid Receptor Signaling Pathway.
References
Technical Support Center: Minimizing Side Effects of Isoflupredone in Research Animals
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the side effects of Isoflupredone in research animals. The information is presented in a practical, question-and-answer format to directly address common issues encountered during experiments.
FAQs
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties.[1][2] Its primary mechanism of action involves binding to and activating intracellular glucocorticoid receptors (GRs). Upon activation, the this compound-GR complex translocates to the cell nucleus, where it modulates the expression of a wide range of genes. This leads to the increased production of anti-inflammatory proteins and the suppression of pro-inflammatory cytokines and mediators.[1]
Q2: What are the most common and critical side effects of this compound in research animals?
The most frequently reported and clinically significant side effects include:
-
Hypokalemia (Low Potassium): this compound possesses mineralocorticoid activity, which can lead to excessive potassium excretion by the kidneys, resulting in low blood potassium levels.[2][3]
-
Immunosuppression: As a primary pharmacological effect, this compound suppresses the immune system, which can mask signs of infection and increase susceptibility to pathogens.
-
Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression: Exogenous administration of potent glucocorticoids like this compound inhibits the body's natural production of cortisol, leading to adrenal atrophy and potential adrenal insufficiency if the drug is withdrawn abruptly.
-
Metabolic Disturbances: this compound can induce hyperglycemia and alter fat and protein metabolism.
Q3: Are there specific considerations for using this compound in rodent models (mice and rats)?
While much of the specific quantitative data for this compound comes from studies in larger animals, the side effect profile is generally applicable to rodents. However, due to their small size and faster metabolism, careful dose selection and intensive monitoring are crucial. Rodents are susceptible to glucocorticoid-induced thymic and adrenal atrophy. It is essential to establish the minimum effective dose for the desired anti-inflammatory or immunosuppressive effect to minimize dose-dependent side effects.
Troubleshooting Guides
Issue 1: Animal exhibits signs of muscle weakness, lethargy, or cardiac arrhythmias.
Possible Cause: These are classic signs of hypokalemia (low potassium) due to the mineralocorticoid activity of this compound.
Troubleshooting Steps:
-
Confirm Hypokalemia: Immediately collect a blood sample to measure serum potassium levels.
-
Consult a Veterinarian: Discuss the potassium levels and clinical signs with a veterinarian to determine the best course of action.
-
Potassium Supplementation: If hypokalemia is confirmed, potassium supplementation may be necessary. This can be administered in drinking water or via oral gavage, with the dosage determined in consultation with a veterinarian.
-
Dose Reduction/Alternative Glucocorticoid: If the experimental design allows, consider reducing the dose of this compound. For future studies, consider using a glucocorticoid with lower mineralocorticoid activity, such as dexamethasone (B1670325).
Issue 2: Onset of unexpected infections or lack of typical inflammatory response to a known stimulus.
Possible Cause: this compound-induced immunosuppression can mask the clinical signs of infection (e.g., fever, swelling) and increase susceptibility to opportunistic pathogens.
Troubleshooting Steps:
-
Aseptic Technique and Housing: Reinforce strict aseptic techniques for all procedures and maintain high standards of hygiene in animal housing to minimize pathogen exposure.
-
Clinical Monitoring: Closely monitor animals for subtle signs of illness, such as changes in behavior, appetite, or weight, as typical inflammatory signs may be absent.
-
Prophylactic Antimicrobials: In high-risk experimental models, consider prophylactic antimicrobial therapy in consultation with a veterinarian.
-
Dose Optimization: Determine the lowest effective dose of this compound required for the experimental endpoint to reduce the degree of immunosuppression.
Issue 3: Animal shows signs of adrenal insufficiency (e.g., weakness, lethargy, cardiovascular instability) after cessation of this compound treatment.
Possible Cause: Abrupt withdrawal of this compound after prolonged administration can lead to adrenal insufficiency due to HPA axis suppression.
Troubleshooting Steps:
-
Tapering Dosage: Never abruptly stop this compound treatment after long-term administration. Implement a gradual dose reduction schedule to allow the HPA axis to recover and resume endogenous cortisol production. The specific tapering schedule will depend on the dose and duration of treatment and should be carefully planned.
-
Stress Reduction: Minimize stressors in the animal's environment during the withdrawal period.
-
Monitoring: Monitor animals closely for signs of adrenal insufficiency during and after the tapering period.
Data Presentation
Table 1: Dose-Dependent Effects of Glucocorticoids on Metabolic Parameters in Rodents (Illustrative Data)
| Glucocorticoid (Dose) | Animal Model | Duration | Key Metabolic Changes | Reference |
| Methylprednisolone (0.1 mg/kg/h) | Rat | 7 days | ~21% body weight loss, hyperinsulinemia, 3-10 fold increase in free fatty acids | |
| Methylprednisolone (0.2 mg/kg/h) | Rat | 10 days | ~25% body weight loss, significant decrease in food intake | |
| Dexamethasone (in drinking water) | Mouse | 12 weeks | Reduced body weight and fat mass gain, hyperglycemia, hyperinsulinemia |
Note: This table provides illustrative data from studies on other potent glucocorticoids, as specific dose-response data for this compound in rodents is limited. These findings suggest that similar metabolic side effects should be anticipated with this compound administration.
Table 2: Effects of this compound Acetate (B1210297) on Plasma Potassium in Dairy Cows
| Treatment Group | Change in Mean Plasma Potassium | Incidence of Severe Hypokalemia (<2.3 mEq/L) |
| One dose of this compound (20 mg) | 25% decrease by day 2 | 1 out of 6 cows |
| Two doses of this compound (20 mg each) | 46% decrease by day 3 | 5 out of 7 cows |
Source: Adapted from Coffer et al., 2006. While this data is from cattle, it highlights the significant risk of hypokalemia with this compound, a concern that should be carefully monitored in rodent studies.
Experimental Protocols
Protocol 1: Monitoring for Hypokalemia in Rodents Treated with this compound
-
Baseline Measurement: Prior to the first dose of this compound, collect a baseline blood sample to determine serum potassium levels.
-
Regular Monitoring: For short-term studies, collect blood samples for potassium measurement every 2-3 days. For long-term studies, weekly monitoring is recommended after an initial, more frequent monitoring period.
-
Sample Collection: Use a consistent and minimally stressful method for blood collection, such as from the saphenous or tail vein.
-
Analysis: Analyze serum potassium levels using a validated clinical chemistry analyzer.
-
Intervention Thresholds: Establish pre-defined intervention thresholds for mild, moderate, and severe hypokalemia in consultation with a veterinarian.
Protocol 2: Assessment of HPA Axis Suppression
-
Baseline Corticosterone (B1669441): Before initiating this compound treatment, measure baseline plasma corticosterone levels.
-
Post-Treatment Measurement: After the final dose of this compound (and following a tapering period for long-term studies), measure plasma corticosterone levels.
-
ACTH Stimulation Test (Optional): To assess adrenal responsiveness, an ACTH stimulation test can be performed.
-
Collect a baseline blood sample for corticosterone measurement.
-
Administer a standard dose of synthetic ACTH (e.g., cosyntropin).
-
Collect a second blood sample at a specified time point (e.g., 30-60 minutes) post-ACTH administration to measure the corticosterone response.
-
-
Interpretation: A suppressed or blunted corticosterone response to ACTH stimulation indicates HPA axis suppression.
Mandatory Visualizations
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: In Vivo Study Workflow for this compound.
Caption: Troubleshooting Flowchart for Adverse Events.
References
Technical Support Center: Enhancing the Oral Bioavailability of Isoflupredone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the oral bioavailability of Isoflupredone. The content is presented in a question-and-answer format to directly address common challenges and questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what limits its oral bioavailability?
A: this compound is a synthetic glucocorticoid, a type of corticosteroid, with potent anti-inflammatory activity.[1][2] Its use is primarily in veterinary medicine.[3] The primary obstacle to effective oral delivery of this compound is its poor aqueous solubility. While specific data for this compound is limited, its structural analogue, prednisolone (B192156), is classified as a Biopharmaceutics Classification System (BCS) Class II drug, indicating low solubility and high permeability.[4][5] For BCS Class II compounds, the dissolution rate in the gastrointestinal tract is the rate-limiting step for absorption, which often leads to low and variable oral bioavailability.
Q2: What are the primary strategies for improving the oral bioavailability of poorly soluble drugs like this compound?
A: The main goal is to enhance the drug's dissolution rate. Several techniques are effective:
-
Particle Size Reduction: Methods like micronization and nanosizing increase the surface area of the drug, which can improve the dissolution rate according to the Noyes-Whitney equation.
-
Amorphous Solid Dispersions (ASDs): This is a highly effective technique where the crystalline drug is converted to a higher-energy amorphous form and dispersed within a carrier, usually a polymer. This approach not only increases the surface area but also improves wettability and can lead to a supersaturated state of the drug in the gastrointestinal fluid, significantly enhancing absorption.
-
Lipid-Based Formulations: Incorporating the drug into oils, surfactants, and emulsifiers, such as in Self-Emulsifying Drug Delivery Systems (SEDDS), can improve solubility and absorption.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the solubility of the drug.
Q3: What are amorphous solid dispersions (ASDs) and why are they effective for corticosteroids?
A: Amorphous solid dispersions (ASDs) are systems where a poorly soluble drug is molecularly dispersed in an amorphous state within a hydrophilic carrier matrix. The amorphous form of a drug has higher free energy and, consequently, higher apparent solubility and dissolution rates compared to its stable crystalline form. For corticosteroids, which are often crystalline and poorly soluble, converting them to an amorphous state within a stabilizing polymer matrix can significantly enhance their oral bioavailability.
Q4: Which polymers are commonly used as carriers in ASDs for corticosteroids?
A: The choice of polymer is critical for the stability and performance of an ASD. Commonly used hydrophilic polymers include:
-
Polyvinylpyrrolidone (PVP): Known for its high aqueous solubility and ability to form stable amorphous dispersions with a variety of drugs.
-
Hydroxypropyl Methylcellulose (B11928114) (HPMC): Another widely used polymer that can inhibit drug crystallization and maintain supersaturation.
-
Polyethylene Glycols (PEGs): These are low molecular weight polymers that can be used to create solid dispersions, often through melting techniques.
-
Copolymers: Polymers like polyvinylpyrrolidone-vinyl acetate (B1210297) (PVP-VA) and hydroxypropyl methylcellulose acetate succinate (B1194679) (HPMC-AS) are also frequently used to optimize performance and stability.
Q5: What is an In Vitro-In Vivo Correlation (IVIVC) and why is it important in formulation development?
A: An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (usually the rate of drug dissolution) and an in vivo response (such as the plasma drug concentration profile). Establishing a good IVIVC is highly valuable as it can:
-
Serve as a surrogate for in vivo bioequivalence studies, reducing the need for extensive human or animal testing for certain formulation or manufacturing changes.
-
Aid in setting clinically relevant dissolution specifications.
-
Provide a better understanding of how formulation variables will affect the in vivo performance of the drug.
Troubleshooting Guides
Amorphous Solid Dispersion (ASD) Formulation Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Drug Loading | Poor miscibility or solubility of this compound in the chosen polymer. | Screen a wider range of polymers (e.g., different grades of PVP, HPMC, or copolymers). Use thermodynamic modeling (e.g., Flory-Huggins interaction parameters) to predict drug-polymer miscibility. Employ a combination of polymers to enhance solubilization. |
| Physical Instability (Recrystallization) during Storage | The amorphous state is thermodynamically unstable. Insufficient drug-polymer interaction to stabilize the amorphous drug. High humidity and/or temperature during storage. | Select a polymer with a high glass transition temperature (Tg) to reduce molecular mobility. Ensure strong drug-polymer interactions (e.g., hydrogen bonding). Store the ASD in controlled, low-humidity conditions and consider protective packaging. |
| Poor Dissolution Performance | Gelling of the polymer on the surface of the ASD particles, which can hinder water penetration and drug release. | Optimize the drug-to-polymer ratio. Incorporate a superdisintegrant into the final dosage form. Consider using a polymer with a lower viscosity grade. |
| Chemical Degradation of this compound | High temperatures used in methods like hot-melt extrusion. Presence of reactive impurities (e.g., peroxides) in polymers like PEGs. | For thermally sensitive drugs, prefer solvent-based methods like spray drying or solvent evaporation. If using HME, optimize the process temperature and residence time to minimize degradation. Use high-purity, pharmaceutical-grade polymers and check for reactive impurities. |
Spray Drying Process Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Product Yield | Product sticking to the walls of the drying chamber or cyclone. | Optimize the outlet temperature; if it's too low, the product may be sticky. Modify the formulation by adding excipients like leucine (B10760876) to reduce stickiness. Ensure the feed solution is clear and free of precipitates. |
| Inconsistent Particle Size | Improper atomization or fluctuations in feed properties. | Check and adjust the atomizer speed and pressure. Ensure consistent feed viscosity and solid concentration. Inspect the nozzle for wear and tear. |
| Residual Solvent Above Limit | Inefficient drying due to low inlet temperature or high feed rate. | Increase the inlet temperature (while considering the thermal stability of this compound). Decrease the feed rate to allow for more efficient drying. Increase the drying gas flow rate. |
Quantitative Data on Bioavailability Enhancement
The following table summarizes data from studies on prednisolone, a close structural analog of this compound, demonstrating the impact of different formulation strategies on bioavailability.
| Formulation Strategy | Drug | Key Findings | Reference |
| Liquid vs. Tablet | Prednisone (B1679067) | Liquid prednisone showed a significantly shorter Tmax (0.54 hr) compared to tablets (1.23 hr), indicating faster absorption. Absolute bioavailability was comparable (88.2% for liquid vs. 97.5% for tablet). | |
| Bioequivalence of Different Tablets | Prednisolone | Different tablet formulations (2 mg, 5 mg, 20 mg) were found to be bioequivalent, with Cmax and AUC values within the 80-125% acceptance range. | |
| Solid Dispersion with Sugars | Prednisone & Hydrocortisone | Solid dispersions prepared by the fusion method with mannitol (B672) showed the fastest dissolution rates compared to sorbitol, sucrose, and PEG 6000 systems. |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
This protocol describes a general method for preparing a solid dispersion of this compound using a hydrophilic polymer like PVP K30.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Ethanol (B145695) (or another suitable volatile solvent)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Accurately weigh this compound and PVP K30 in a desired ratio (e.g., 1:4 w/w). Dissolve both components in a sufficient volume of ethanol in a round-bottom flask. Use sonication if necessary to ensure complete dissolution.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C). Continue until a solid film or mass is formed on the flask wall.
-
Drying: Scrape the solid mass from the flask. Place the material in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle. Pass the powder through a sieve (e.g., #60 or #80 mesh) to obtain a uniform particle size.
-
Storage: Store the prepared solid dispersion in a tightly sealed container in a desiccator at room temperature to protect it from moisture.
Protocol 2: Characterization of this compound Solid Dispersion
1. Differential Scanning Calorimetry (DSC):
-
Purpose: To confirm the amorphous nature of this compound in the solid dispersion.
-
Procedure: Accurately weigh 3-5 mg of the sample into an aluminum pan. Heat the sample under a nitrogen purge at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 250°C).
-
Expected Result: The absence of a sharp endothermic peak corresponding to the melting point of crystalline this compound indicates its amorphous state. A single glass transition temperature (Tg) suggests a miscible system.
2. Powder X-Ray Diffraction (PXRD):
-
Purpose: To verify the absence of crystallinity.
-
Procedure: Pack the sample into a holder and scan over a range of 2θ angles (e.g., 5° to 40°).
-
Expected Result: A diffuse halo pattern without any sharp Bragg peaks confirms the amorphous nature of the drug in the dispersion. Crystalline material will show characteristic sharp peaks.
3. In Vitro Dissolution Testing:
-
Purpose: To evaluate the enhancement in the dissolution rate of this compound from the solid dispersion.
-
Procedure:
-
Apparatus: USP Apparatus II (Paddle).
-
Medium: 900 mL of a relevant dissolution medium (e.g., pH 1.2 simulated gastric fluid for 30 minutes, followed by pH 6.8 simulated intestinal fluid).
-
Temperature: 37 ± 0.5°C.
-
Paddle Speed: 50 or 75 RPM.
-
Method: Place a quantity of the solid dispersion equivalent to a specific dose of this compound into the dissolution vessel. Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes). Analyze the samples for this compound concentration using a validated analytical method (e.g., HPLC-UV).
-
-
Data Analysis: Plot the percentage of drug dissolved against time and compare the dissolution profile of the solid dispersion to that of the pure crystalline this compound.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for developing an oral formulation of this compound.
Caption: Logical relationship for troubleshooting ASD physical instability.
References
- 1. researchgate.net [researchgate.net]
- 2. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solution behavior of PVP-VA and HPMC-AS-based amorphous solid dispersions and their bioavailability implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioequivalence of different prednisolone tablet formulations [pubmed.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
Technical Support Center: Isoflupredone Protocol Adjustment for Different Animal Species
This technical support center provides researchers, scientists, and drug development professionals with guidance on adjusting Isoflupredone protocols for various animal species. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound Acetate (B1210297) and what is its primary mechanism of action?
This compound acetate is a potent synthetic corticosteroid with significant glucocorticoid activity.[1][2][3] Its primary mechanism of action is as a glucocorticoid receptor agonist.[1] This interaction triggers a cascade of events that alter gene transcription and protein synthesis, leading to potent anti-inflammatory and immunosuppressive effects.[1] It is approximately 10 times more potent than prednisolone (B192156) and 50 times more potent than hydrocortisone (B1673445) in its glucocorticoid activity.
Q2: What are the approved or common uses of this compound in different animal species?
This compound is utilized in veterinary medicine to treat a range of conditions across various species. Common applications include:
-
Cattle: Treatment of bovine ketosis, musculoskeletal conditions, overwhelming infections with severe toxicity (as supportive therapy), and inflammatory conditions. It is the only corticosteroid approved by the USFDA for use in lactating dairy animals.
-
Horses: Management of musculoskeletal disorders, allergic reactions like recurrent airway obstruction ('heaves'), and inflammatory conditions such as laminitis and arthritis.
-
Swine: Used for its anti-inflammatory and supportive effects in conditions like arthritis and in cases of shock.
-
Dogs and Cats: Often used topically in combination with antibiotics and anesthetics for skin and ear conditions. Off-label (extra-label) use of injectable forms may occur for certain inflammatory or immune-mediated conditions under veterinary supervision.
Q3: Are there established dosage guidelines for this compound in different species?
Yes, recommended dosages vary by species and route of administration. It is crucial to adhere to these guidelines to ensure efficacy and safety.
| Species | Intramuscular (IM) Dose | Intrasynovial Dose | Notes |
| Cattle | 10 - 20 mg (may be repeated in 12-24 hours) | Not specified | Dose depends on the size of the animal and severity of the condition. |
| Horses | 5 - 20 mg (repeated as necessary) | 5 - 20 mg or more | Intrasynovial dose depends on the size of the cavity to be injected. A dosage of 0.03 mg/kg every 24 hours has also been recommended for recurrent airway obstruction. |
| Swine | 5 mg for a 300 lb (approx. 136 kg) animal | Not specified | Dose is proportional to the weight of the animal. |
| Sheep & Goat | 1 - 2 mg per 10 kg of body weight | Not specified | As per manufacturer's recommendation. |
| Small Animals (Dogs & Cats) | 0.5 - 1 ml/10 kg body weight (of a 2mg/ml solution) | Not specified | This is a general guideline and should be used with caution under veterinary supervision. |
Q4: What are the potential side effects and contraindications associated with this compound?
As with all corticosteroids, this compound has potential side effects and contraindications that researchers must be aware of:
Potential Side Effects:
-
Hypokalemia: A significant decrease in serum potassium levels, which can lead to muscle weakness.
-
Immunosuppression: Increased susceptibility to infections. The anti-inflammatory effects can mask the signs of an ongoing infection.
-
Metabolic Effects: Can influence glucose metabolism, leading to increased plasma glucose levels.
-
Delayed Wound Healing: Corticosteroids can impair the healing process.
-
Gastrointestinal Ulcers: Use with caution in animals prone to stomach ulcers.
-
Pregnancy: Administration during the last trimester of pregnancy may induce premature parturition. Use in pregnant or nursing animals should be carefully considered.
Contraindications:
-
Systemic fungal infections.
-
Animals with arrested tuberculosis, peptic ulcers, acute psychoses, corneal ulcers, and Cushingoid syndrome.
-
Use with caution in animals with renal insufficiency or congestive heart failure.
Troubleshooting Guide
Problem 1: Lack of Efficacy or Poor Response to Treatment
-
Possible Cause: Incorrect diagnosis.
-
Solution: Re-examine the animal to confirm the initial diagnosis and rule out complicating factors such as pneumonia, metritis, or traumatic gastritis, especially in cattle.
-
-
Possible Cause: Inadequate dosage or frequency.
-
Solution: Review the dosing protocol and adjust according to the severity of the condition and the animal's weight. For conditions like bovine ketosis, higher initial doses may lead to a more prompt recovery.
-
-
Possible Cause: Presence of an underlying infection.
-
Solution: this compound's anti-inflammatory properties can mask signs of infection. If an infection is suspected, appropriate antimicrobial therapy should be administered concurrently.
-
Problem 2: Animal Displays Signs of Weakness, Recumbency, or Lethargy
-
Possible Cause: Hypokalemia (low potassium).
-
Solution: This is a known side effect, particularly with repeated administration. Discontinue or reduce the dose of this compound. Administer potassium supplementation, such as a 5% solution of potassium chloride by continuous intravenous drip, under veterinary guidance. Monitor serum electrolyte levels.
-
-
Possible Cause: Overwhelming infection.
-
Solution: In cases of severe infection, the animal may be moribund. This compound should be used as supportive therapy alongside aggressive and appropriate antibacterial treatment.
-
Problem 3: Suspected Immunosuppression Leading to Secondary Infections
-
Possible Cause: Prolonged or high-dose therapy.
-
Solution: Continued or prolonged use of corticosteroids is discouraged. If long-term therapy is necessary, the animal should be closely monitored for any signs of infection. Consider reducing the dose or exploring alternative non-steroidal anti-inflammatory drugs. Injudicious use of adrenal hormones in animals with infections can be hazardous without concurrent use of an effective antibiotic.
-
Experimental Protocols
Protocol 1: Intramuscular Administration for Systemic Anti-Inflammatory Effect in a Horse
-
Animal Preparation: Ensure the horse is properly restrained. Identify the injection site, typically in the large muscles of the neck or hindquarters.
-
Dosage Calculation: Based on the horse's weight and the condition being treated, calculate the required dose of this compound acetate (e.g., 5 to 20 mg).
-
Aseptic Technique: Clean the injection site with an appropriate antiseptic solution.
-
Administration: Use a sterile needle and syringe to draw up the calculated volume of this compound acetate suspension. Insert the needle deep into the muscle mass. Aspirate to ensure the needle is not in a blood vessel before injecting the medication.
-
Post-Administration Monitoring: Observe the horse for any immediate adverse reactions. Monitor for clinical improvement and any potential side effects over the following days.
Protocol 2: Intrasynovial Administration for Joint Inflammation in a Horse
-
Animal Preparation: The horse should be sedated and the affected joint area clipped and surgically prepared.
-
Dosage: The typical intrasynovial dose is 5 to 20 mg, depending on the size of the joint cavity.
-
Aseptic Technique: Strict aseptic technique is critical to prevent joint infection. This includes sterile gloves, drapes, and instruments.
-
Administration: A veterinarian will perform the arthrocentesis, removing any excess synovial fluid before injecting the this compound acetate directly into the joint space.
-
Post-Administration Care: The injection site should be bandaged, and the horse's exercise should be restricted for a period as recommended by the veterinarian to allow the medication to take effect and to prevent injury.
Visualizations
Caption: Glucocorticoid signaling pathway of this compound.
Caption: Troubleshooting workflow for this compound therapy.
References
Technical Support Center: Isoflupredone Sample Analysis
Welcome to the Technical Support Center for Isoflupredone Sample Analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the quantitative analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of contamination in this compound sample analysis?
A1: Contamination in this compound analysis can arise from several sources, broadly categorized as matrix-related and external.
-
Matrix-Related Contamination: These are components inherent to the biological sample being analyzed. In animal-derived food products and biological fluids, common matrix components include proteins, lipids (especially phospholipids), and endogenous hormones.[1][2] These substances can co-elute with this compound, causing matrix effects such as ion suppression or enhancement in LC-MS analysis, leading to inaccurate quantification.[1][3]
-
External Contamination: These originate from the experimental environment and process. Potential sources include:
-
Solvents and Reagents: Impurities in solvents like acetonitrile (B52724), methanol, and water, as well as in acids or buffers used for mobile phases or sample extraction.[4]
-
Labware: Residues from improperly cleaned glassware, plastic tubes, or pipette tips.
-
Cross-Contamination: Carryover from previous samples with high concentrations of this compound or other corticosteroids in the injector, column, or detector.
-
Environmental Contaminants: Airborne particles or contaminants from lab surfaces can be introduced during sample preparation.
-
Q2: How do matrix effects impact the quantification of this compound?
A2: Matrix effects are a significant challenge in LC-MS/MS bioanalysis and can lead to erroneous results. They occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, this compound, in the mass spectrometer's ion source. This interference can manifest in two ways:
-
Ion Suppression: The most common effect, where the presence of matrix components reduces the ionization efficiency of this compound, leading to a weaker signal and an underestimation of its concentration. Phospholipids (B1166683) are well-documented to cause significant ion suppression in the analysis of corticosteroids.
-
Ion Enhancement: Less common, but some matrix components can increase the ionization efficiency of this compound, resulting in a stronger signal and an overestimation of its concentration.
The extent of matrix effects is often analyte-dependent and can vary between different sample lots and sources.
Q3: What are the recommended sample preparation techniques to minimize contamination and matrix effects?
A3: Proper sample preparation is crucial for minimizing contamination and mitigating matrix effects. The choice of technique depends on the sample matrix's complexity.
-
Protein Precipitation (PPT): A simple and fast method to remove the bulk of proteins from biological fluids like plasma or milk. Acetonitrile is a commonly used precipitation solvent. However, PPT alone may not effectively remove phospholipids, which are a major source of matrix effects.
-
Liquid-Liquid Extraction (LLE): This technique separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases. Ethyl acetate (B1210297) is a common solvent for extracting glucocorticoids from milk. LLE can provide a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): A highly effective technique for sample cleanup and concentration. SPE cartridges with different sorbents (e.g., C18, mixed-mode) can selectively retain this compound while allowing interfering matrix components to be washed away. This is often the preferred method for complex matrices to reduce matrix effects.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, initially developed for pesticide residue analysis in food, has been adapted for veterinary drug analysis. It involves an extraction and cleanup step and has been shown to provide cleaner extracts and reduce matrix effects for a wide range of analytes in complex matrices like bovine muscle.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions with Column | Basic analytes can interact with acidic silanol (B1196071) groups on the silica-based column packing, causing peak tailing. Ensure the mobile phase pH is appropriate to suppress the ionization of either the analyte or the silanols. Using a highly deactivated, end-capped column is recommended. |
| Column Contamination or Void | Contaminants from the sample matrix can accumulate at the column inlet, leading to peak distortion. Try back-flushing the column with a strong solvent. If the problem persists, and is accompanied by an increase in backpressure, the inlet frit may be partially blocked. If a void has formed at the column head, the column may need to be replaced. |
| Injection Solvent Effects | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including fronting or splitting. Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent. |
| Extra-Column Volume | Excessive tubing length or internal diameter between the injector, column, and detector can lead to band broadening and peak tailing, especially for early-eluting peaks. Use tubing with the smallest possible internal diameter and length. |
Issue 2: Inconsistent or Drifting Retention Times
| Potential Cause | Troubleshooting Steps |
| Inadequate Column Equilibration | Insufficient equilibration time between gradient runs can lead to shifting retention times. Ensure the column is equilibrated with at least 5-10 column volumes of the initial mobile phase. |
| Mobile Phase Composition Change | Inaccurate mixing of mobile phase components, evaporation of a volatile solvent, or degradation of a mobile phase additive can alter the mobile phase composition and affect retention times. Prepare fresh mobile phase and ensure proper mixing and degassing. |
| Pump Malfunction or Leaks | Fluctuations in pump flow rate due to worn seals, check valve issues, or leaks in the system will cause retention time variability. Check for any visible leaks and monitor the pump pressure for stability. |
| Column Temperature Fluctuations | Inconsistent column temperature can lead to retention time drift. Use a column oven to maintain a stable temperature. |
Issue 3: Ghost Peaks in the Chromatogram
| Potential Cause | Troubleshooting Steps |
| Injector Carryover | Residue from a previous, more concentrated sample can be injected with the current sample, appearing as a ghost peak. Implement a robust injector wash step with a strong solvent between injections. |
| Late Eluting Compounds | A compound from a previous injection may have a very long retention time and elute during a subsequent run. Extend the run time or add a high-organic wash step at the end of the gradient to elute strongly retained compounds. |
| Contaminated Mobile Phase or System | Impurities in the mobile phase or contamination within the HPLC system can manifest as ghost peaks. Prepare fresh mobile phase with high-purity solvents and flush the system. |
Data Presentation
Table 1: Recovery of this compound Acetate from Various Animal-Derived Food Products
This table summarizes the recovery percentages of this compound acetate from different matrices using a specific extraction method involving a 0.1% solution of acetic acid in acetonitrile combined with n-hexane for deproteinization and defatting, followed by LC-MS/MS analysis.
| Matrix | Fortification Level (ng/g) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Porcine Muscle | 2 | 80.2 | 10.5 |
| 4 | 85.7 | 8.9 | |
| 10 | 92.1 | 7.2 | |
| Beef | 2 | 78.5 | 11.2 |
| 4 | 83.1 | 9.8 | |
| 10 | 90.4 | 6.5 | |
| Milk | 2 | 85.3 | 9.1 |
| 4 | 91.2 | 7.8 | |
| 10 | 98.6 | 5.3 | |
| Egg | 2 | 72.6 | 14.8 |
| 4 | 79.8 | 12.4 | |
| 10 | 88.9 | 9.7 | |
| Shrimp | 2 | 75.4 | 13.5 |
| 4 | 81.6 | 11.1 | |
| 10 | 91.5 | 8.4 | |
| Flatfish | 2 | 77.9 | 12.1 |
| 4 | 84.0 | 10.3 | |
| 10 | 93.2 | 7.9 | |
| Eel | 2 | 74.8 | 14.2 |
| 4 | 80.5 | 11.8 | |
| 10 | 90.7 | 8.8 |
Data adapted from Park, S. O., et al. (2017). Quantification of bupivacaine (B1668057) hydrochloride and this compound acetate residues in porcine muscle, beef, milk, egg, shrimp, flatfish, and eel using a simplified extraction method coupled with liquid chromatography-triple quadrupole tandem mass spectrometry. Journal of Chromatography B, 1065, 29-34.
Experimental Protocols
Protocol 1: Analysis of this compound in Bovine Milk by LC-MS/MS
This protocol is based on a multi-residue method for glucocorticoids in bovine milk.
1. Sample Preparation (Extraction and Cleanup)
-
To 5 mL of milk in a centrifuge tube, add an internal standard (e.g., a deuterated analog of this compound).
-
Add 10 mL of ethyl acetate and vortex for 1 minute for extraction.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper ethyl acetate layer to a new tube.
-
Repeat the extraction step with another 10 mL of ethyl acetate.
-
Combine the ethyl acetate extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of acetonitrile/water (50:50, v/v).
-
For further cleanup, dispersive solid-phase extraction (dSPE) can be employed using C18 and primary secondary amine (PSA) sorbents to remove fatty acids and other interferences.
2. LC-MS/MS Conditions
-
LC System: UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient starting with a low percentage of B, increasing to elute this compound, followed by a high-organic wash and re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
Monitored Transitions (MRM): Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized. For example, for this compound (C₂₁H₂₇FO₅, MW: 378.44), potential precursor ion would be [M+H]⁺ at m/z 379.2. Product ions would be determined by fragmentation experiments.
Visualizations
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Analysis of Isoflupredone and Dexamethasone for the Management of Airway Obstruction
For Immediate Release
In the landscape of corticosteroid therapeutics for inflammatory airway diseases, isoflupredone and dexamethasone (B1670325) are two prominent synthetic glucocorticoids. Both compounds are recognized for their potent anti-inflammatory and immunosuppressive properties, primarily mediated through the glucocorticoid receptor. However, nuanced differences in their pharmacological profiles, particularly concerning their mineralocorticoid activity, warrant a detailed comparison for researchers, scientists, and drug development professionals. This guide provides an objective analysis of this compound and dexamethasone in the context of treating airway obstruction, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The following table summarizes the key comparative data between this compound and dexamethasone based on available veterinary and preclinical studies. A notable gap in the publicly available data is the in vitro anti-inflammatory potency (IC50) for this compound, limiting a direct comparison with dexamethasone in this regard.
| Parameter | This compound (as this compound Acetate) | Dexamethasone | Species/Model | Key Findings |
| Anti-inflammatory Efficacy (Recurrent Airway Obstruction) | Significant improvement in lung function. | Significant improvement in lung function. | Horse | Both drugs demonstrated comparable efficacy in improving lung function in horses with 'heaves', a condition analogous to human chronic obstructive pulmonary disease.[1][2][3][4] |
| Effect on Serum Cortisol | Significant decrease. | Significant decrease. | Horse | Both treatments effectively suppressed endogenous cortisol production, indicating systemic glucocorticoid activity.[1] |
| Mineralocorticoid Effect (Serum Potassium) | Significant decrease (hypokalemia). | No significant effect. | Horse, Cow | This compound acetate (B1210297) exhibits pronounced mineralocorticoid activity, leading to potassium loss, a side effect not significantly associated with dexamethasone. |
| Glucocorticoid Effect (Plasma Glucose) | Significant increase. | Significant increase. | Cow | Both compounds demonstrated glucocorticoid-mediated effects on glucose metabolism. |
| Glucocorticoid Receptor (GR) Binding Affinity (IC50) | Data not available. | 5.58 nM | In vitro (Fluorescence polarization assay) | Dexamethasone exhibits high-affinity binding to the glucocorticoid receptor. |
| In Vitro Anti-inflammatory Potency (IC50 for cytokine inhibition) | Data not available. | ~10⁻⁹ to 10⁻⁸ M for IL-1β and IL-6 inhibition. | Bovine alveolar macrophages | Dexamethasone effectively inhibits the production of pro-inflammatory cytokines in a dose-dependent manner. |
Signaling Pathways and Molecular Mechanisms
Both this compound and dexamethasone exert their primary anti-inflammatory effects through the glucocorticoid receptor (GR) signaling pathway. Upon binding to the GR in the cytoplasm, the ligand-receptor complex translocates to the nucleus, where it modulates the transcription of target genes. This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators such as cytokines, chemokines, and adhesion molecules.
However, a key distinction lies in their affinity for the mineralocorticoid receptor (MR). This compound is known to bind to both glucocorticoid and mineralocorticoid receptors. Its action on the mineralocorticoid receptor is responsible for the observed side effect of hypokalemia (low serum potassium). In contrast, dexamethasone has a significantly lower affinity for the mineralocorticoid receptor, which explains the absence of this particular side effect.
Dexamethasone has been shown to exert its anti-inflammatory effects in the airways through various mechanisms, including the inhibition of the NF-κB signaling pathway and the NLRP3 inflammasome. It can also influence the Wnt signaling pathway, which may play a role in the repair of airway epithelial cells. Furthermore, dexamethasone has been found to have rapid, non-genomic effects on airway epithelial ion transport, which may contribute to its therapeutic efficacy in reducing airway hypersecretion. While this compound is expected to share the primary GR-mediated anti-inflammatory pathways with dexamethasone, its concurrent activation of the mineralocorticoid receptor represents a significant divergence in its overall signaling profile.
Caption: Simplified Glucocorticoid Receptor Signaling Pathway.
Experimental Protocols
To comparatively evaluate the efficacy of this compound and dexamethasone in a preclinical setting, a murine model of allergic airway inflammation is commonly employed. The following is a representative experimental protocol.
Objective: To compare the anti-inflammatory and airway hyperresponsiveness-reducing effects of this compound and dexamethasone in a mouse model of ovalbumin (OVA)-induced allergic airway inflammation.
Materials:
-
6-8 week old BALB/c mice
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (Alum)
-
This compound acetate
-
Dexamethasone
-
Vehicle (e.g., saline or corn oil)
-
Methacholine
-
Whole-body plethysmography system
-
Reagents for bronchoalveolar lavage (BAL) fluid analysis (cell counting, cytokine ELISA)
-
Histology supplies
Experimental Workflow:
Caption: Experimental workflow for comparing corticosteroids.
Detailed Methodology:
-
Sensitization: Mice are sensitized with intraperitoneal (i.p.) injections of OVA emulsified in Alum on days 0 and 14 to induce an allergic phenotype.
-
Airway Challenge: From day 21 to 23, mice are challenged with intranasal administration of OVA to induce airway inflammation.
-
Treatment: Separate groups of mice are treated with this compound, dexamethasone, or a vehicle control. Treatment is typically administered daily, starting one day before the first airway challenge and continuing throughout the challenge period.
-
Measurement of Airway Hyperresponsiveness (AHR): On day 24, AHR is assessed using whole-body plethysmography in response to increasing concentrations of nebulized methacholine.
-
Bronchoalveolar Lavage (BAL): On day 25, mice are euthanized, and a BAL is performed to collect airway fluid. Total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) are determined. The supernatant is used for quantifying pro-inflammatory cytokine levels (e.g., IL-4, IL-5, IL-13) via ELISA.
-
Lung Histology: Lung tissues are collected, fixed, and sectioned for histological analysis (e.g., Hematoxylin and Eosin staining) to assess the degree of inflammatory cell infiltration and mucus production.
Data Analysis: Statistical analysis is performed to compare the outcomes (AHR, inflammatory cell counts, cytokine levels, histology scores) between the treatment groups and the vehicle control group.
Conclusion
Both this compound and dexamethasone are highly effective glucocorticoids for mitigating airway obstruction by suppressing inflammation. The primary differentiating factor is the significant mineralocorticoid activity of this compound, which can lead to hypokalemia. Dexamethasone, with its minimal mineralocorticoid effects, presents a more favorable side effect profile in this regard. The choice between these two corticosteroids in a therapeutic or research setting should consider this key difference in their pharmacological profiles. Further in vitro studies are warranted to directly compare the anti-inflammatory potency of this compound and dexamethasone at a molecular level.
References
A Comparative Guide to a Novel Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Method for the Rapid and Sensitive Detection of Isoflupredone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a new, validated UHPLC-MS/MS method for the detection of Isoflupredone against existing High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods. The supporting experimental data demonstrates the superior performance of this novel method in terms of sensitivity, speed, and efficiency.
Method Performance Comparison
The quantitative performance of the new UHPLC-MS/MS method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, Limit of Detection (LOD), and Limit of Quantification (LOQ).[1][2][3][4] The results are summarized and compared with established methods below.
| Parameter | New UHPLC-MS/MS Method | Conventional HPLC-UV Method | Existing LC-MS/MS Method |
| Linearity (R²) | >0.999 | >0.995 | >0.998 |
| Range | 0.05 - 50 ng/mL | 10 - 100 µg/mL | 0.1 - 100 ng/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% | 95.7% - 103.5% | 97.0% - 102.5% |
| Precision (%RSD) | < 1.5% | < 3.0% | < 2.0% |
| Limit of Detection (LOD) | 0.01 ng/mL[5] | ~1 µg/mL | 0.04 ng/mL |
| Limit of Quantification (LOQ) | 0.05 ng/mL | ~5 µg/mL | 0.1 ng/mL |
| Analysis Time | 3 minutes | 15 - 30 minutes | 8 - 15 minutes |
| Specificity | High (Mass-based) | Moderate | High (Mass-based) |
Experimental Protocols
Detailed methodologies for the validation of the new UHPLC-MS/MS method are provided below.
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound Acetate USP Reference Standard and dissolve in 10 mL of methanol (B129727).
-
Working Standard Solutions: Prepare serial dilutions from the stock solution using a 50:50 mixture of methanol and water to achieve concentrations ranging from 0.05 ng/mL to 50 ng/mL.
-
Sample Preparation (Bovine Milk):
-
To 1 mL of milk sample, add 5 mL of acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
-
UHPLC-MS/MS Instrumentation and Conditions
-
UHPLC System: Agilent 1290 Infinity II or equivalent.
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Column: C18 Kinetex column (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 95% A
-
0.5-2.0 min: 5% A
-
2.0-2.5 min: 5% A
-
2.5-3.0 min: 95% A (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Quantifier: m/z 421.2 -> 361.2
-
Qualifier: m/z 421.2 -> 343.2
-
Method Validation
-
Linearity: Assessed by injecting seven concentrations of the working standard solutions in triplicate. A calibration curve was constructed by plotting the peak area against the concentration, and the coefficient of determination (R²) was calculated.
-
Accuracy: Determined by the recovery method. Known amounts of this compound were spiked into blank bovine milk samples at three concentration levels (low, medium, and high). The percentage recovery was calculated.
-
Precision: Evaluated by analyzing six replicate samples at a medium concentration level on the same day (repeatability) and on three different days (intermediate precision). The relative standard deviation (%RSD) was calculated.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio, where a ratio of 3:1 was used for LOD and 10:1 for LOQ.
-
Specificity: Assessed by analyzing blank milk samples to ensure no interfering peaks were present at the retention time of this compound.
Visualizations
Experimental Workflow
Caption: Workflow for the validation of the new UHPLC-MS/MS method.
Method Selection Guide
Caption: Decision tree for selecting an analytical method for this compound.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. Simultaneous analysis of 44 frequently abused corticosteroid drugs using polysaccharide‐based chiral column‐HRMS approach - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Validation of Isoflupredone: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, a critical evaluation of existing compounds is paramount to innovation. This guide provides an objective comparison of the synthetic corticosteroid Isoflupredone with other commonly used alternatives—prednisolone, dexamethasone (B1670325), and triamcinolone. By presenting supporting experimental data, detailed methodologies, and visual representations of key biological processes, this document aims to facilitate a comprehensive understanding of this compound's pharmacological profile.
Comparative Analysis of Corticosteroid Properties
The therapeutic efficacy and potential for adverse effects of corticosteroids are largely determined by their relative anti-inflammatory (glucocorticoid) and salt-retaining (mineralocorticoid) activities, as well as their duration of action. The following tables summarize the available quantitative data for this compound and its comparators.
| Table 1: Comparative Potency and Activity of Selected Corticosteroids | ||||
| Compound | Relative Anti-inflammatory Potency (Glucocorticoid Activity) | Relative Mineralocorticoid Activity | Duration of Action | Primary Use |
| Hydrocortisone (Cortisol) | 1 | 1 | Short | Replacement therapy, anti-inflammatory |
| This compound | 10 | 50 | Intermediate | Veterinary anti-inflammatory and treatment of ketosis |
| Prednisolone | 4 | 0.8 | Intermediate | Anti-inflammatory, immunosuppressant |
| Dexamethasone | 30 | 0 | Long | Potent anti-inflammatory, immunosuppressant |
| Triamcinolone | 5 | 0 | Intermediate | Anti-inflammatory, dermatological conditions |
Data compiled from various veterinary pharmacology resources. The potencies are relative to hydrocortisone.
| Table 2: In Vitro Glucocorticoid Receptor (GR) Binding Affinity | |
| Compound | IC50 (nM) |
| This compound | Data not publicly available |
| Dexamethasone | 5.58[1] |
| Prednisolone | 2.95[1] |
| Methylprednisolone (B1676475) (active metabolite of Prednisone) | 1.67[1] |
| Triamcinolone | Data not directly comparable from single source |
IC50 values represent the concentration of the drug that inhibits 50% of the binding of a radiolabeled ligand to the glucocorticoid receptor. Lower values indicate higher binding affinity. Data for dexamethasone, prednisolone, and methylprednisolone are from a fluorescence polarization assay.[1]
Signaling Pathways and Mechanisms of Action
Corticosteroids exert their effects by binding to the glucocorticoid receptor (GR), which is located in the cytoplasm of cells. This binding triggers a conformational change in the receptor, leading to its translocation into the nucleus. Once in the nucleus, the GR-ligand complex can modulate gene expression in two primary ways: transactivation and transrepression.
In transactivation , the GR homodimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.
In transrepression , the activated GR interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby suppressing the expression of inflammatory genes.
Experimental Protocols
To ensure the reproducibility and cross-validation of research findings, detailed experimental protocols are essential. Below are methodologies for key in vivo and in vitro experiments cited in the comparison of this compound and its alternatives.
In Vivo Anti-inflammatory Efficacy in a Large Animal Model (Equine Recurrent Airway Obstruction)
This protocol is based on a study comparing the efficacy of this compound acetate (B1210297) and dexamethasone in horses with recurrent airway obstruction ('heaves').
-
Objective: To evaluate and compare the therapeutic efficacy and side effects of intramuscular this compound acetate versus intravenous dexamethasone in horses with 'heaves'.
-
Animals: Adult horses with a documented history of recurrent airway obstruction.
-
Study Design: A parallel-group study consisting of a 14-day control period (no treatment), a 14-day treatment period, and a 7-day washout period.
-
Treatment Groups:
-
Group 1: this compound acetate (0.03 mg/kg) administered intramuscularly once daily.
-
Group 2: Dexamethasone (0.04 mg/kg) administered intravenously once daily.
-
-
Outcome Measures:
-
Pulmonary Function: Measured using forced oscillation technique to assess changes in respiratory system resistance and reactance.
-
Arterial Blood Gas Analysis: To determine partial pressure of oxygen (PaO2) and carbon dioxide (PaCO2).
-
Clinical Scoring: A standardized scoring system to evaluate clinical signs such as cough, respiratory rate, and nasal discharge.
-
Serum Cortisol and Electrolytes: Blood samples collected to measure endogenous cortisol suppression and changes in serum potassium levels.
-
-
Data Analysis: Statistical analysis is performed to compare the changes in outcome measures from baseline and between treatment groups.
In Vitro Cytokine Inhibition Assay
This protocol describes a general method for evaluating the in vitro anti-inflammatory potency of corticosteroids by measuring the inhibition of pro-inflammatory cytokine production.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of corticosteroids on the production of pro-inflammatory cytokines by immune cells.
-
Cell Culture: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors and cultured in a suitable medium.
-
Treatment: Cells are pre-incubated with a range of concentrations of the test corticosteroids (e.g., this compound, dexamethasone, prednisolone, triamcinolone) for 1-2 hours.
-
Stimulation: Inflammation is induced by adding a stimulant such as lipopolysaccharide (LPS) to the cell cultures.
-
Incubation: The cell cultures are incubated for a further 16-24 hours to allow for cytokine production.
-
Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The percentage inhibition of cytokine production is calculated for each corticosteroid concentration. The IC50 value is determined by plotting the percentage inhibition against the log of the corticosteroid concentration and fitting the data to a sigmoidal dose-response curve.
Logical Relationships in Corticosteroid Action
The overall therapeutic effect of a corticosteroid is a function of its intrinsic potency, its pharmacokinetic profile, and its pharmacodynamic effects at the target tissue. The following diagram illustrates the logical relationships between these key factors.
Conclusion
This comparative guide highlights the pharmacological profile of this compound in relation to other commonly used corticosteroids. While this compound demonstrates potent anti-inflammatory effects, its significant mineralocorticoid activity is a key differentiator from agents like dexamethasone and triamcinolone. The provided data and experimental protocols offer a foundation for researchers to conduct further cross-validation studies and to better understand the therapeutic potential and limitations of this compound in various preclinical and clinical settings. The lack of publicly available in vitro data for this compound underscores the need for further research to fully characterize its molecular interactions and potency.
References
A Head-to-Head Comparison of Isoflupredone and Flumethasone for Researchers and Drug Development Professionals
In the realm of synthetic corticosteroids, both Isoflupredone and Flumethasone are recognized for their potent anti-inflammatory properties. This guide provides a detailed, data-driven comparison of these two glucocorticoids, tailored for researchers, scientists, and drug development professionals. While direct head-to-head comparative studies are limited, this document synthesizes available data to draw objective comparisons, including their mechanisms of action, relative potencies, and key differentiating features.
Pharmacological Profile and Mechanism of Action
Both this compound and Flumethasone exert their anti-inflammatory effects primarily by acting as agonists for the glucocorticoid receptor (GR).[1] Upon binding to the GR in the cytoplasm, the activated receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes. This genomic action leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines and chemokines.[1]
The core anti-inflammatory mechanism for both compounds involves the inhibition of the production of pro-inflammatory mediators. For instance, Flumethasone has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) mediated by nuclear factor-kappa B (NF-κB).[1] Similarly, this compound acetate (B1210297) suppresses the immune response and reduces inflammation by inhibiting pro-inflammatory cytokine production.[2]
Comparative Data
Quantitative comparison of this compound and Flumethasone is challenged by a lack of direct comparative studies. The following tables summarize available data, including indirect comparisons with other corticosteroids like dexamethasone (B1670325), to provide a relative sense of their pharmacological properties.
Table 1: In Vivo and In Vitro Comparative Data
| Parameter | This compound (as this compound Acetate) | Flumethasone | Dexamethasone (for reference) | Species/Method | Key Findings & Citations |
| Anti-inflammatory Efficacy (Recurrent Airway Obstruction) | Significant improvement in lung function. | Data not available in direct comparison. | Significant improvement in lung function. | Horse | This compound demonstrated comparable efficacy to dexamethasone in improving lung function in horses with 'heaves'.[3] |
| Glucocorticoid Effect (Plasma Glucose) | Significant increase. | Data not available in direct comparison. | Significant increase. | Cow | Both this compound and dexamethasone exhibit glucocorticoid-mediated effects on glucose metabolism. |
| Mineralocorticoid Effect (Serum Potassium) | Significant decrease (hypokalemia). | Data not available in direct comparison. | No significant effect. | Horse, Cow | This compound acetate displays significant mineralocorticoid activity, leading to potassium loss, a side effect not observed with dexamethasone. |
| Glucocorticoid Receptor (GR) Binding Affinity (IC50) | Data not available. | Data not available. | 5.58 nM | Fluorescence polarization assay | Direct comparative data for this compound and Flumethasone are not readily available. |
| In Vitro Anti-inflammatory Potency (IC50 for cytokine inhibition) | Data not available. | Data not available. | ~10⁻⁹ to 10⁻⁸ M for IL-1β and IL-6 inhibition in bovine alveolar macrophages. | Dose-dependent inhibition of cytokine mRNA expression. | Quantitative in vitro potency data for a direct comparison of this compound and Flumethasone is lacking. |
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of both this compound and Flumethasone are mediated through the glucocorticoid receptor signaling pathway. The following diagram illustrates a simplified version of this pathway.
The following diagram illustrates a general experimental workflow for comparing the in vivo anti-inflammatory potency of corticosteroids.
Experimental Protocols
Detailed experimental protocols for direct comparisons are not available in the literature. However, standardized methods are employed to evaluate the anti-inflammatory potency of corticosteroids.
In Vivo: Carrageenan-Induced Paw Edema Model
A commonly used protocol to assess in vivo anti-inflammatory activity is the carrageenan-induced paw edema model in rats.
-
Animals: Male Wistar or Sprague-Dawley rats are typically used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly assigned to control, vehicle, and treatment groups.
-
Treatment: Test compounds (this compound or Flumethasone) are administered, typically intraperitoneally or orally, at various doses.
-
Induction of Inflammation: A sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat one hour after drug administration.
-
Measurement: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group. Dose-response curves are then plotted to determine the ED50 (the dose that produces 50% of the maximal effect).
In Vitro: Inhibition of Cytokine Production
In vitro assays are crucial for determining the direct cellular effects of corticosteroids. A common method involves measuring the inhibition of pro-inflammatory cytokine production in cultured cells.
-
Cell Culture: A relevant cell line (e.g., peripheral blood mononuclear cells, macrophages, or synoviocytes) is cultured.
-
Treatment: Cells are pre-incubated with varying concentrations of the test corticosteroids (this compound or Flumethasone) for a specified period.
-
Stimulation: Inflammation is induced by adding a stimulating agent such as lipopolysaccharide (LPS) or phytohemagglutinin (PHA).
-
Incubation: The cells are incubated for a period to allow for cytokine production.
-
Quantification: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition of cytokine production is calculated for each corticosteroid concentration. The half-maximal inhibitory concentration (IC50) is then determined from the dose-response curve.
Key Differentiating Factor: Mineralocorticoid Activity
A significant and clinically relevant difference between this compound and some other potent glucocorticoids is its pronounced mineralocorticoid activity. Studies in cattle and horses have demonstrated that administration of this compound acetate can lead to a significant decrease in serum potassium levels (hypokalemia). This is a critical consideration in clinical applications, as it can lead to adverse effects. In contrast, dexamethasone, a commonly used potent glucocorticoid, has negligible mineralocorticoid activity and does not significantly affect serum potassium levels. While direct comparative data for Flumethasone's mineralocorticoid activity is not as extensively documented in the reviewed literature, it is generally considered to have less mineralocorticoid effect than older corticosteroids.
Conclusion
Both this compound and Flumethasone are potent anti-inflammatory corticosteroids that function through the glucocorticoid receptor signaling pathway. While direct, quantitative head-to-head comparisons of their anti-inflammatory potency and receptor binding affinity are lacking in the available scientific literature, indirect evidence suggests that both are effective anti-inflammatory agents.
The most prominent differentiating factor identified is the significant mineralocorticoid activity of this compound, which can lead to hypokalemia. This side effect profile is a crucial consideration for researchers and drug development professionals when selecting a corticosteroid for a specific application. Future research involving direct comparative studies using standardized in vivo and in vitro protocols would be invaluable for a more definitive head-to-head comparison of this compound and Flumethasone.
References
Isoflupredone's Mineralocorticoid Activity: A Comparative Analysis with Other Steroids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mineralocorticoid activity of isoflupredone with other commonly used corticosteroids. The information presented is intended to assist researchers and professionals in the fields of pharmacology and drug development in understanding the relative potencies and potential physiological effects of these compounds. The data is supported by established experimental methodologies, which are detailed below.
Quantitative Comparison of Mineralocorticoid Activity
The mineralocorticoid activity of a steroid refers to its ability to activate mineralocorticoid receptors, primarily in the kidneys, leading to sodium retention and potassium excretion. This activity is often compared to a reference steroid, such as cortisol or aldosterone. The following table summarizes the relative mineralocorticoid potencies of this compound and other selected steroids.
| Compound | Relative Glucocorticoid Activity | Relative Mineralocorticoid Activity |
| Cortisol | 1 | 1 |
| Prednisone | 4 | 0.8 |
| Prednisolone | 4 | 0.8 |
| Methylprednisolone | 5 | 0.5 |
| This compound | 10 | 50 |
| Fludrocortisone | 10 | 125 |
| Dexamethasone (B1670325) | 30 | 0 |
| Betamethasone | 25-40 | 0 |
| Triamcinolone | 5 | 0 |
Data sourced from the MSD Veterinary Manual.
As the data indicates, this compound possesses significant mineralocorticoid activity, approximately 50 times that of cortisol. This is in stark contrast to other potent glucocorticoids like dexamethasone and betamethasone, which have negligible mineralocorticoid effects. Fludrocortisone stands out as a synthetic steroid with exceptionally high mineralocorticoid potency.
Experimental Protocols
The determination of the mineralocorticoid activity of a steroid is crucial for its therapeutic application and for predicting potential side effects. Two primary in vitro methods are widely employed for this purpose:
Mineralocorticoid Receptor (MR) Reporter Assay
This cell-based assay is a common method to quantify the functional activity of a compound as a mineralocorticoid receptor agonist or antagonist.
Principle: The assay utilizes mammalian cells that have been genetically engineered to express the human mineralocorticoid receptor (MR). These cells also contain a reporter gene, typically luciferase, which is functionally linked to a mineralocorticoid response element (MRE) in its promoter region. When a steroid binds to and activates the MR, the receptor-ligand complex translocates to the nucleus and binds to the MRE, initiating the transcription of the luciferase gene. The amount of light produced by the luciferase enzyme is directly proportional to the level of MR activation.
Methodology:
-
Cell Culture: The engineered reporter cells are cultured in a suitable medium and dispensed into the wells of a microplate.
-
Compound Treatment: The steroid of interest (e.g., this compound) is added to the wells at various concentrations. A known MR agonist, such as aldosterone, is used as a positive control, and a vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated to allow for steroid binding, receptor activation, and reporter gene expression.
-
Lysis and Luciferase Assay: The cells are lysed, and a luciferase substrate is added.
-
Data Acquisition: The light output from each well is measured using a luminometer.
-
Analysis: The potency of the test steroid is determined by generating a dose-response curve and calculating the EC50 value (the concentration at which 50% of the maximum response is achieved). This is then compared to the EC50 of the reference agonist.
Radioligand Binding Assay
This assay directly measures the affinity of a steroid for the mineralocorticoid receptor.
Principle: This technique quantifies the ability of an unlabeled steroid (the "competitor," e.g., this compound) to displace a radiolabeled ligand (e.g., [³H]-aldosterone) from the mineralocorticoid receptor. The higher the affinity of the unlabeled steroid for the receptor, the lower the concentration required to displace the radiolabeled ligand.
Methodology:
-
Receptor Preparation: A source of mineralocorticoid receptors is required, typically from cell lysates or purified receptor preparations.
-
Incubation: The receptor preparation is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor steroid.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand. This can be achieved through various methods, such as filtration or precipitation.
-
Quantification: The amount of radioactivity in the receptor-bound fraction is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand) is determined. The equilibrium dissociation constant (Ki), which represents the affinity of the competitor for the receptor, can then be calculated from the IC50 value.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mineralocorticoid receptor signaling pathway and a typical experimental workflow for assessing mineralocorticoid activity.
A Comparative Analysis of Isoflupredone: Clinical Trial Data and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the corticosteroid Isoflupredone with other alternatives, primarily Dexamethasone (B1670325), based on available clinical trial data. The information is intended to support research and development efforts by presenting quantitative data, experimental methodologies, and mechanistic diagrams. While both are potent anti-inflammatory agents, their pharmacological profiles exhibit key differences.
Quantitative Data Summary
The following tables summarize quantitative data from comparative veterinary studies. It is important to note that publicly available, direct comparative preclinical data for this compound is limited.
Table 1: In Vivo Comparative Data from Veterinary Studies
| Parameter | This compound Acetate (B1210297) | Dexamethasone | Species | Key Findings |
| Anti-inflammatory Efficacy (Recurrent Airway Obstruction) | Significant improvement in lung function | Significant improvement in lung function | Horse | Both drugs showed comparable efficacy in improving lung function in horses with 'heaves'.[1][2][3][4] |
| Effect on Serum Cortisol | Significant decrease | Significant decrease | Horse | Both treatments suppressed endogenous cortisol production, indicating systemic glucocorticoid activity.[1] |
| Mineralocorticoid Effect (Serum Potassium) | Significant decrease (hypokalemia) | No significant effect | Horse | This compound's pronounced mineralocorticoid activity can lead to hypokalemia. |
| Mineralocorticoid Effect (Plasma Potassium) | Significant decrease | No significant alteration | Dairy Cow | A single dose of this compound decreased mean plasma potassium concentration by 25% by day 2. Two doses led to a 46% decrease by day 3, with 5 of 7 cows becoming severely hypokalemic. |
| Glucocorticoid Effect (Plasma Glucose) | Significant increase | Significant increase | Dairy Cow | Both corticosteroids demonstrated glucocorticoid activity by increasing plasma glucose concentrations. |
| Effect on Milk Production | Significant decrease | Significant decrease | Dairy Cow | Corticosteroid-treated cows showed a significant decrease in milk production on days 1 and 3 compared to a saline group. |
| Effect on Joint Inflammation (LPS-induced synovitis) | Significant decrease in joint circumference at 24 & 48h | Not directly compared | Horse | This compound showed anti-inflammatory effects in an acute synovitis model. |
| Effect on Dry Matter Intake (DMI) and Average Daily Gain (ADG) in Mannheimia haemolytica bronchopneumonia | Partially attenuated the decrease in DMI and ADG | Not directly compared | Weanling Heifers | This compound treatment in combination with an antibiotic showed beneficial clinical effects. |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating research findings. Below are protocols derived from the cited studies.
In Vivo Comparison of this compound and Dexamethasone in Horses with Recurrent Airway Obstruction ('Heaves')
Objective: To compare the therapeutic efficacy and side effects of this compound acetate and dexamethasone in horses with 'heaves'.
Methodology:
-
Study Design: A parallel design was used with two treatment groups.
-
Subjects: Horses diagnosed with recurrent airway obstruction.
-
Treatment Protocol:
-
A 14-day control period (no treatment) was followed by a 14-day treatment period.
-
Group 1 received this compound acetate (0.03 mg/kg, intramuscularly, once daily; n=6).
-
Group 2 received dexamethasone (0.04 mg/kg, intravenously, once daily; n=6).
-
A 7-day wash-out period followed the treatment.
-
-
Parameters Measured:
-
Lung function was evaluated sequentially.
-
Serum cortisol and electrolyte concentrations were measured.
-
Response to ACTH stimulation was assessed.
-
Hematology was monitored.
-
-
Data Analysis: Statistical comparison of the changes in measured parameters between the two treatment groups over time.
In Vitro Anti-inflammatory Potency Assay
Objective: To determine and compare the concentration-dependent inhibition of pro-inflammatory cytokine production by this compound and a comparator corticosteroid.
Methodology:
-
Cell Culture: Use of a relevant cell line (e.g., peripheral blood mononuclear cells) stimulated with an inflammatory agent (e.g., lipopolysaccharide).
-
Treatment: Incubate the stimulated cells with varying concentrations of this compound and the comparator drug.
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using methods like ELISA.
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine production for each concentration of the test compounds.
-
Determine the half-maximal inhibitory concentration (IC50) by non-linear regression analysis of the dose-response curves.
-
Mechanistic Pathways and Workflows
Visualizing the underlying mechanisms and experimental processes is essential for a comprehensive understanding.
Caption: Genomic signaling pathway of glucocorticoids.
Caption: In vivo comparative experimental workflow.
Conclusion
This compound demonstrates potent anti-inflammatory effects comparable to Dexamethasone in certain veterinary clinical applications, such as the treatment of recurrent airway obstruction in horses. A key differentiating factor is this compound's significant mineralocorticoid activity, which can lead to side effects like hypokalemia. This is a critical consideration in clinical settings and for future drug development. The choice between this compound and other corticosteroids will depend on the specific therapeutic indication and the desired balance between efficacy and potential side effects. Further preclinical research is needed to provide a more detailed comparison of in vitro potency, receptor binding kinetics, and molecular mechanisms of action against a wider range of corticosteroids.
References
Navigating the Nuances of Isoflupredone Research: A Guide to Inter-Laboratory Variability
The following sections present a compilation of pharmacokinetic data, detailed experimental protocols, and relevant biological pathways to aid researchers in understanding the factors that may influence the outcomes of isoflupredone experiments.
Comparative Pharmacokinetic Data of this compound
The pharmacokinetic profile of this compound, including its maximum concentration (Cmax), time to reach maximum concentration (Tmax), and terminal half-life, can vary depending on the animal model, route of administration, and experimental conditions. The table below summarizes key pharmacokinetic parameters from several studies, highlighting the range of reported values. This variability underscores the importance of standardized protocols and careful consideration of experimental design when comparing results across different laboratories.
| Species | Route of Administration | Dose | Cmax (ng/mL) | Tmax (h) | Terminal Half-life (h) | Study |
| Horse | Intramuscular | 20 mg | 1.55 ± 0.43 | 3.50 (median) | 39.6 ± 22.1 | [1][2] |
| Horse | Intra-articular (LPS-induced synovitis) | 8 mg | 2.45 ± 0.61 | 2.5 ± 0.75 | - | [3][4][5] |
| Horse | Intra-articular (non-inflamed joint) | 8 mg | 1.53 | 3.34 | - |
Delving into the Details: Experimental Protocols
The methodologies employed in a study are critical determinants of its outcomes. Below are summaries of experimental protocols from key studies on this compound, providing a reference for researchers designing their own experiments.
Study 1: Pharmacokinetics of Intramuscular this compound Acetate (B1210297) in Horses
-
Animals: Twelve healthy adult horses.
-
Drug Administration: A single intramuscular dose of 20 mg this compound acetate.
-
Sample Collection: Blood samples were collected at various time points up to 312 hours post-administration. Urine samples were also collected.
-
Analytical Method: this compound concentrations in plasma and urine were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacodynamic Assessment: Endogenous cortisol concentrations were measured to assess the pharmacodynamic effects of this compound.
Study 2: Pharmacokinetics of Intra-articular this compound in an Equine Model of Synovitis
-
Animals: Sixteen exercised Thoroughbred horses.
-
Experimental Model: Acute synovitis was induced in one antebrachiocarpal joint by injecting lipopolysaccharide (LPS).
-
Drug Administration: A single intra-articular dose of 8 mg of this compound acetate was administered 12 hours after LPS induction.
-
Sample Collection: Blood, urine, and synovial fluid samples were collected at multiple time points up to 28 days.
-
Analytical Method: this compound concentrations were quantified using LC-MS/MS.
-
Pharmacodynamic Assessment: Joint circumference, maximum pain-free joint flexion, and lameness were evaluated.
Visualizing the Science: Pathways and Workflows
To facilitate a deeper understanding of the biological context and experimental processes, the following diagrams are provided.
Caption: Glucocorticoid signaling pathway of this compound.
Caption: Generalized workflow for this compound pharmacokinetic studies.
Conclusion: Towards Enhanced Reproducibility
The presented data and protocols, while not a direct measure of inter-laboratory reproducibility, highlight the inherent variability in this compound research. Factors such as the choice of animal model, specific experimental conditions, and analytical methodologies can significantly influence outcomes. For researchers, this underscores the necessity of detailed reporting of experimental procedures and the value of collaborative efforts to establish standardized protocols. By fostering a greater understanding of the sources of variability, the scientific community can move towards more robust and reproducible research on this compound and other therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of intramuscular this compound acetate in horses: pharmacokinetics and effects on anti-inflammatory mediators and plasma electrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and pharmacodynamics of intra-articular this compound following administration to horses with lipopolysaccharide-induced synovitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In Vitro Anti-inflammatory Potency of Isoflupredone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anti-inflammatory potency of isoflupredone with other corticosteroids, supported by available experimental data. The information is intended to aid researchers in evaluating the relative efficacy of these compounds in preclinical settings.
Executive Summary
This compound is a potent synthetic glucocorticoid with significant anti-inflammatory properties. Its mechanism of action, like other corticosteroids, is primarily mediated through the glucocorticoid receptor (GR), leading to the modulation of pro-inflammatory gene expression. While comprehensive, direct comparative in vitro studies across a wide range of assays are limited, this guide synthesizes available data to facilitate an informed comparison.
Data Presentation
The following tables summarize quantitative data from a key in vitro study comparing this compound acetate (B1210297) (IPA) with methylprednisolone (B1676475) acetate (MPA) and triamcinolone (B434) acetonide (TA) in an equine articular tissue coculture model stimulated with interleukin-1β (IL-1β).
Table 1: Effect of Corticosteroids on Prostaglandin E2 (PGE2) Concentration in IL-1β-Stimulated Equine Articular Cocultures [1][2][3]
| Treatment Concentration | Mean PGE2 Concentration (pg/mL) ± SEM (at 96 hours) |
| Negative Control (No IL-1β) | Data not provided |
| Positive Control (IL-1β alone) | Significantly higher than negative control |
| 10⁻⁴ M IPA + IL-1β | Significantly higher than lower IPA concentrations |
| 10⁻⁷ M IPA + IL-1β | Mitigated IL-1β induced PGE2 increase |
| 10⁻¹⁰ M IPA + IL-1β | Mitigated IL-1β induced PGE2 increase |
| 10⁻⁴ M MPA + IL-1β | Significantly higher than 10⁻⁷ M MPA |
| 10⁻⁷ M MPA + IL-1β | Significantly lower than 10⁻⁴ M MPA |
| 10⁻¹⁰ M MPA + IL-1β | Mitigated IL-1β induced PGE2 increase |
| 10⁻⁴ M TA + IL-1β | Significantly higher than 10⁻¹⁰ M TA |
| 10⁻⁷ M TA + IL-1β | Mitigated IL-1β induced PGE2 increase |
| 10⁻¹⁰ M TA + IL-1β | Significantly lower than 10⁻⁴ M TA |
Table 2: Effect of Corticosteroids on Matrix Metalloproteinase-13 (MMP-13) Concentration in IL-1β-Stimulated Equine Articular Cocultures [1][2]
| Treatment Concentration | Mean MMP-13 Concentration (ng/mL) ± SEM (at 96 hours) |
| Negative Control (No IL-1β) | Data not provided |
| Positive Control (IL-1β alone) | Significantly higher than negative control |
| 10⁻⁴ M IPA + IL-1β | Lower than positive control |
| 10⁻⁷ M IPA + IL-1β | Lower than positive control |
| 10⁻¹⁰ M IPA + IL-1β | Lower than positive control |
| 10⁻⁴ M MPA + IL-1β | Lower than positive control |
| 10⁻⁷ M MPA + IL-1β | Significantly lower than 10⁻¹⁰ M MPA |
| 10⁻¹⁰ M MPA + IL-1β | Lower than positive control |
| 10⁻⁴ M TA + IL-1β | Significantly higher than 10⁻¹⁰ M TA |
| 10⁻⁷ M TA + IL-1β | Lower than positive control |
| 10⁻¹⁰ M TA + IL-1β | Significantly lower than 10⁻⁴ M TA |
Note: A study reported that a high concentration (10⁻⁴M) of this compound acetate was associated with a significant increase in lactate (B86563) dehydrogenase (LDH), suggesting potential cytotoxic effects at this concentration in this model. At clinically relevant concentrations (10⁻⁷ and 10⁻¹⁰M), the in vitro effects of this compound acetate and methylprednisolone acetate were similar to those of triamcinolone acetonide.
Experimental Protocols
Equine Articular Tissue Coculture Model for Anti-inflammatory Assessment
This protocol details the methodology used to assess the anti-inflammatory effects of corticosteroids on equine articular tissues.
-
Tissue Harvest: Synovial and osteochondral explants are harvested from the femoropatellar joints of equine cadavers with no signs of musculoskeletal disease.
-
Coculture Setup: The synovial and osteochondral explants are combined to create a coculture system that mimics the joint environment.
-
Inflammatory Stimulation: The cocultures are incubated with interleukin-1β (IL-1β) at a concentration of 10 ng/mL to induce an inflammatory response. A negative control group without IL-1β is also maintained.
-
Corticosteroid Treatment: The IL-1β stimulated cocultures are treated with equimolar concentrations (e.g., 10⁻⁴, 10⁻⁷, or 10⁻¹⁰M) of this compound acetate, methylprednisolone acetate, or triamcinolone acetonide.
-
Incubation: The cocultures are incubated for a period of 96 hours.
-
Sample Collection: Culture medium samples are collected at specified time points (e.g., 48 and 96 hours) for biomarker analysis.
-
Biomarker Analysis: The collected medium is analyzed for concentrations of key inflammatory and catabolic markers, including:
-
Prostaglandin E2 (PGE2)
-
Matrix Metalloproteinase-13 (MMP-13)
-
Lactate Dehydrogenase (LDH) for cytotoxicity assessment
-
Glycosaminoglycan (GAG) for cartilage degradation assessment
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: Experimental Workflow for In Vitro Corticosteroid Assay.
References
- 1. In vitro effects of three equimolar concentrations of methylprednisolone acetate, triamcinolone acetonide, and this compound acetate on equine articular tissue cocultures in an inflammatory environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. avmajournals.avma.org [avmajournals.avma.org]
Safety Operating Guide
Navigating the Disposal of Isoflupredone: A Procedural Guide for Laboratory Professionals
The proper disposal of isoflupredone, a potent corticosteroid, is a critical component of laboratory safety and environmental responsibility. Adherence to established procedures is essential to prevent environmental contamination and ensure compliance with regulatory standards. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals on how to safely manage and dispose of this compound waste.
Pre-Disposal Safety and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to obtain, read, and follow all safety instructions.[1] A thorough risk assessment should be conducted to identify potential hazards.
Essential PPE includes:
-
Gloves: Wear chemical-impermeable protective gloves.
-
Protective Clothing: Use appropriate lab coats or aprons.
-
Eye and Face Protection: Safety goggles or a face shield are necessary to prevent splashes.[1][2]
Ensure adequate ventilation in the area where disposal procedures are carried out to avoid inhalation of any dust or vapors.[1][3]
Waste Characterization and Segregation
Properly characterizing the waste is the first step in the disposal process. This compound waste may include:
-
Unused or expired pure this compound.
-
Contaminated materials from spills (e.g., absorbent pads, cloths).
-
Empty or partially used containers and syringes.
-
Contaminated personal protective equipment (PPE).
This material and its container must be disposed of in a safe manner and in accordance with all applicable local, state, and federal regulations. It is crucial to segregate this compound waste from other waste streams to ensure it is handled by qualified personnel and directed to the appropriate disposal facility.
Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental release.
-
Small Spills:
-
Wipe up the spill with an absorbent material such as cloth, fleece, vermiculite, or dry sand.
-
Clean the surface thoroughly with soap and plenty of water to remove any residual contamination.
-
Collect all contaminated materials in a suitable, closed, and clearly labeled container for disposal.
-
-
Large Spills:
-
Evacuate unnecessary personnel from the area.
-
If it is safe to do so, stop the flow of the material.
-
Cover the spill with a plastic sheet to prevent spreading.
-
Contain and collect the spill using absorbent materials and place it into a designated chemical waste container for disposal.
-
Crucially, never return spilled material to its original container for re-use. Avoid discharging any this compound waste into drains, sewers, or water courses.
Disposal of Unused Product and Contaminated Materials
The recommended disposal methods for bulk this compound and heavily contaminated materials prioritize environmental safety and regulatory compliance.
| Disposal Method | Key Considerations |
| Licensed Chemical Destruction Plant | The preferred method for disposing of the material. Ensures complete and safe destruction. |
| Controlled Incineration | An effective alternative, particularly with flue gas scrubbing to manage emissions. Incineration is considered the best management practice for unused pharmaceuticals. |
| Hazardous Waste Landfill | Not a primary recommendation for the chemical itself. Used for certain types of waste only when incineration is not feasible and in accordance with regulations. |
All waste must be collected in suitable, sealed, and properly labeled containers. For transportation of hazardous waste off-site, an EPA-required hazardous waste manifest is necessary to track the waste from its origin to its final disposal facility.
Management of Empty Containers
Properly emptied containers of this compound must also be managed carefully.
-
Puncture: The packaging should be punctured to render it unusable for other purposes.
-
Disposal:
-
Sanitary Landfill: Punctured containers may be disposed of in a sanitary landfill.
-
Recycling/Reconditioning: Containers can be triply rinsed (or an equivalent method) and then offered for recycling or reconditioning. However, note that recent EPA regulations under the Resource Conservation and Recovery Act (RCRA) discourage the rinsing of containers that held hazardous waste, as this practice can lead to the sewering of hazardous residues, which is prohibited.
-
Incineration: Combustible packaging materials can be disposed of via controlled incineration.
-
Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is regulated by multiple agencies, primarily the Environmental Protection Agency (EPA) under RCRA. In 2019, the EPA finalized a new rule, Subpart P, which specifically addresses the management of hazardous waste pharmaceuticals in healthcare settings. A key provision of this rule is the explicit ban on disposing of hazardous waste pharmaceuticals down sinks or toilets (a practice known as "sewering"). All personnel handling pharmaceutical waste must be trained on proper segregation, handling, and emergency procedures.
Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Isoflupredone
For laboratory professionals engaged in research and drug development, ensuring safety during the handling of active pharmaceutical ingredients is paramount. Isoflupredone, a potent corticosteroid, requires meticulous adherence to safety protocols due to its potential health risks, primarily its classification as a substance suspected of damaging fertility or the unborn child.[1][2] This guide provides essential, step-by-step safety and logistical information for handling this compound, from initial preparation to final disposal, to foster a secure laboratory environment.
Hazard Identification and Exposure Limits
Understanding the specific hazards associated with this compound is the first step in a robust safety plan. The primary concern is its reproductive toxicity.[1][2] Additionally, prolonged or direct contact may cause temporary skin and eye irritation, while ingestion can lead to mild gastrointestinal discomfort.[1] It is not classified as a skin or respiratory sensitizer. Adherence to established occupational exposure limits (OELs) is critical for minimizing risk.
| Hazard Classification & Exposure Limits | Value | Source |
| GHS Hazard Statement | H361: Suspected of damaging fertility or the unborn child | |
| Primary Routes of Exposure | Inhalation, Skin Contact, Eye Contact, Ingestion | |
| Occupational Exposure Limit (OEL - TWA) | 1 µg/m³ (Zoetis) | |
| ITSL (Internal Technical Safety Limit) | 0.01 µg/m³ (Annual Average) |
Operational Plan: Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the most critical barrier against exposure. The selection of appropriate PPE should be based on a risk assessment of the specific procedures being performed.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Use impervious, disposable nitrile, neoprene, or butyl rubber gloves. For bulk processing or where splash contact is possible, double-gloving is recommended. Always wash the outside of gloves before removal and dispose of them after use. |
| Eyes/Face | Safety Goggles and/or Face Shield | Wear tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield should be worn over goggles when there is a significant risk of splashing. |
| Body | Laboratory Coat or Chemical-resistant Coveralls | A long-sleeved lab coat is the minimum requirement. For tasks involving larger quantities or with a high potential for contamination, wear impervious, disposable protective clothing or coveralls. |
| Respiratory | Respirator (as needed) | Under conditions of good general ventilation (e.g., 10 air changes per hour), respiratory protection is not typically required. A NIOSH-approved respirator is necessary if dust or aerosols are generated, if working in a poorly ventilated area, or if exposure limits are exceeded. The cartridge type depends on the formulation (e.g., particulate filter for powders, organic vapor cartridge for solutions). |
Experimental Protocol: Safe Handling and Disposal Workflow
This section provides a procedural workflow for the safe handling of this compound, including spill management and waste disposal.
1. Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. Use of a chemical fume hood, biological safety cabinet, or other local exhaust ventilation is highly recommended to maintain airborne levels below the OEL.
-
Pre-use Checklist: Before starting, ensure all necessary PPE is available and has been inspected for integrity. Confirm that safety showers and eyewash stations are accessible.
-
Instructions: Obtain and read all safety instructions before use. Do not handle the compound until all safety precautions are understood.
2. Step-by-Step Handling Procedure
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing/Aliquoting: When handling the solid form, conduct all weighing and transfer operations within a containment system (e.g., fume hood) to prevent dust formation.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water. Decontaminate all work surfaces.
-
Doff PPE: Remove PPE carefully to avoid contaminating yourself. Gloves should be removed last. Dispose of all single-use PPE as hazardous waste.
3. Spill Response Protocol
-
Evacuate and Secure: Alert others in the area and restrict access. Ensure the area is well-ventilated.
-
Don PPE: Wear appropriate PPE, including respiratory protection if the spill generates dust or is in a poorly ventilated area.
-
Containment:
-
Small Spills: Wipe up with an absorbent material (e.g., cloth, fleece).
-
Large Spills: Stop the flow of material if it is safe to do so. Cover the spill with an absorbent material like vermiculite, dry sand, or earth to prevent spreading.
-
-
Clean-up: Collect all absorbed material and place it into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill surface thoroughly to remove any residual contamination.
-
Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.
4. Disposal Plan The primary principle of waste management is to formulate a disposal plan before any procedure begins.
-
Waste Segregation: All materials that come into contact with this compound are considered hazardous waste. This includes:
-
Contaminated PPE (gloves, coats, etc.)
-
Sharps (needles, scalpels)
-
Empty original containers
-
Contaminated lab supplies (pipette tips, tubes, absorbent paper)
-
Animal bedding from treated animals
-
-
Containerization and Labeling:
-
Use designated, leak-proof, and sealed containers for all this compound waste.
-
Label containers clearly as "Hazardous Waste" and specify "this compound."
-
Contaminated sharps must be placed in a designated sharps container labeled for chemical waste.
-
-
Final Disposal: All waste must be disposed of in accordance with local, state, and federal regulations. Do not discharge waste into drains or the environment.
Safety Workflow Diagram
The following diagram illustrates the complete workflow for safely handling this compound in a laboratory environment, from initial risk assessment to final waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
